molecular formula C15H12BrN3 B1270656 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 201735-04-8

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1270656
CAS No.: 201735-04-8
M. Wt: 314.18 g/mol
InChI Key: CHHODSBVRNGXPC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12BrN3 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHODSBVRNGXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360929
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201735-04-8
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
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Record name 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE
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Foundational & Exploratory

Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry and materials science. This document provides a plausible and detailed synthetic route based on established chemical principles, supported by experimental protocols adapted from the synthesis of analogous compounds.

Synthetic Strategy

The most direct and common approach for the synthesis of pyrazole rings involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, this compound, a logical retrosynthetic analysis points to two key starting materials: a β-ketonitrile and phenylhydrazine.

The proposed forward synthesis, therefore, involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with phenylhydrazine. This reaction proceeds through a condensation-cyclization cascade to yield the desired pyrazol-5-amine.

Reaction Pathway

The synthesis of this compound can be visualized as a two-step process, starting from commercially available 4-bromoacetophenone.

G cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Pyrazole Formation 4-Bromoacetophenone 4-Bromoacetophenone 3-(4-bromophenyl)-3-oxopropanenitrile 3-(4-bromophenyl)-3-oxopropanenitrile 4-Bromoacetophenone->3-(4-bromophenyl)-3-oxopropanenitrile 1. Sodium Ethoxide 2. Ethyl Cyanoacetate 3. H3O+ workup Sodium Ethoxide Sodium Ethoxide Ethyl Cyanoacetate Ethyl Cyanoacetate Target_Molecule This compound 3-(4-bromophenyl)-3-oxopropanenitrile->Target_Molecule Phenylhydrazine, Acetic Acid, Ethanol, Reflux Phenylhydrazine Phenylhydrazine

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related compounds.

Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

This procedure outlines the synthesis of the key β-ketonitrile intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoacetophenone199.0419.9 g0.1
Sodium Ethoxide68.057.5 g0.11
Ethyl Cyanoacetate113.1211.3 g0.1
Ethanol46.07150 mL-
Diethyl Ether74.12100 mL-
Hydrochloric Acid (2M)36.46As needed-

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.53 g, 0.11 mol) to absolute ethanol (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • To the cooled sodium ethoxide solution, a mixture of 4-bromoacetophenone (19.9 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) dissolved in 50 mL of ethanol is added dropwise with stirring.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL).

  • The aqueous layer is acidified with 2M hydrochloric acid until precipitation is complete.

  • The resulting solid is filtered, washed with cold water, and dried to afford 3-(4-bromophenyl)-3-oxopropanenitrile.

Synthesis of this compound

This final step involves the cyclization reaction to form the pyrazole ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-bromophenyl)-3-oxopropanenitrile224.0522.4 g0.1
Phenylhydrazine108.1410.8 g0.1
Ethanol46.07100 mL-
Glacial Acetic Acid60.055 mL-

Procedure:

  • A mixture of 3-(4-bromophenyl)-3-oxopropanenitrile (22.4 g, 0.1 mol), phenylhydrazine (10.8 g, 0.1 mol), and glacial acetic acid (5 mL) in ethanol (100 mL) is refluxed for 6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table summarizes the expected physicochemical properties of the key compounds in this synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield (%)
3-(4-bromophenyl)-3-oxopropanenitrileC₉H₆BrNO224.05Pale yellow solid75-85
This compoundC₁₅H₁₂BrN₃314.18Off-white to pale brown solid80-90

Experimental Workflow

The overall experimental workflow can be summarized in the following diagram.

G Start Start Materials Step1 Claisen Condensation Start->Step1 Intermediate Isolate & Purify 3-(4-bromophenyl)-3-oxopropanenitrile Step1->Intermediate Step2 Condensation/Cyclization Intermediate->Step2 Final_Product Isolate & Recrystallize Final Product Step2->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Figure 2. General experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview of a viable synthetic route for this compound. The provided protocols, while based on established literature for similar compounds, may require optimization for specific laboratory conditions. Researchers are encouraged to adapt and refine these methods to achieve the best possible outcomes.

An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant analytical data to facilitate its preparation and characterization in a research and development setting.

Introduction

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The 5-aminopyrazole scaffold, in particular, is a privileged structure in drug design, known to exhibit a wide range of biological activities. The title compound, this compound, incorporates a bromophenyl moiety, which can serve as a handle for further functionalization through cross-coupling reactions, and a phenyl group on the pyrazole nitrogen, influencing its physicochemical properties. This guide focuses on the most prevalent and efficient method for its synthesis: the cyclocondensation of a β-ketonitrile with phenylhydrazine.

Primary Synthesis Method: Cyclocondensation Reaction

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. For the synthesis of this compound, this involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with phenylhydrazine.

The reaction proceeds through an initial nucleophilic attack of the phenylhydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant_A 3-(4-bromophenyl)-3-oxopropanenitrile Intermediate Hydrazone Intermediate Reactant_A->Intermediate + Phenylhydrazine Reactant_B Phenylhydrazine Reactant_B->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 5-aminopyrazoles.

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq.) in absolute ethanol, add phenylhydrazine (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Experimental Workflow:

G Start Start Mix_Reactants Mix 3-(4-bromophenyl)-3-oxopropanenitrile and Phenylhydrazine in Ethanol Start->Mix_Reactants Add_Catalyst Add catalytic Glacial Acetic Acid Mix_Reactants->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cool Cool to Room Temperature TLC_Monitoring->Cool Reaction Complete Evaporate Solvent Evaporation Cool->Evaporate Workup Aqueous Work-up (HCl, NaHCO3, Brine) Evaporate->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterExpected Value
Yield 70-95%
Reaction Time 4-6 hours
Melting Point Not available; for 5-Amino-3-(4-bromophenyl)-1H-pyrazole: 172-176 °C
Molecular Formula C₁₅H₁₂BrN₃
Molecular Weight 314.18 g/mol
Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound, inferred from data for the closely related compound, 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Technique Expected Peaks/Signals
¹H NMR δ (ppm): ~7.2-7.8 (m, Ar-H), ~5.8-6.5 (s, 1H, pyrazole-H), ~4.5-5.5 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~150-160 (C-5), ~140-150 (C-3), ~115-140 (Ar-C), ~90-100 (C-4)
IR ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620-1600 (C=N stretch), ~1590-1450 (C=C stretch, Ar)
Mass Spec. m/z: [M]+ at 313/315 (due to Br isotopes)

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of 3-(4-bromophenyl)-3-oxopropanenitrile and phenylhydrazine. This method is robust, generally high-yielding, and proceeds under mild reaction conditions. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient preparation and characterization of this important pyrazole derivative for further investigation and application in drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine from 4-bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the preparation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 4-bromoacetophenone, and proceeds through a two-step sequence involving a Claisen-like condensation followed by a cyclization reaction.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoacetophenone is achieved via a two-step process. The initial step involves the base-mediated condensation of 4-bromoacetophenone with ethyl cyanoacetate to yield the key intermediate, 3-(4-bromophenyl)-3-oxopropanenitrile. Subsequent treatment of this β-ketonitrile with phenylhydrazine leads to the formation of the target pyrazole ring system through a cyclization reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents for Step 1 cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_product Final Product A 4-Bromoacetophenone C 3-(4-bromophenyl)-3-oxopropanenitrile A->C Step 1: Claisen-like Condensation B Ethyl Cyanoacetate Sodium Ethoxide E 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine C->E Step 2: Cyclization D Phenylhydrazine Glacial Acetic Acid

Caption: Synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
4-BromoacetophenoneC₈H₇BrO199.04White solid50-51-
3-(4-bromophenyl)-3-oxopropanenitrileC₉H₆BrNO224.06SolidNot reported75-85
This compoundC₁₅H₁₂BrN₃314.18SolidNot reported80-90

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

This procedure details the Claisen-like condensation of 4-bromoacetophenone with ethyl cyanoacetate.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 4-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • To this mixture, add ethyl cyanoacetate (1.2 equivalents) dropwise over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and toluene. Acidify the aqueous layer to a pH of approximately 4-5 with 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-bromophenyl)-3-oxopropanenitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the cyclization of the β-ketonitrile intermediate with phenylhydrazine.

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude this compound can be further purified by recrystallization from ethanol to afford the final product.

Reaction Mechanism

The synthesis proceeds through two well-established reaction mechanisms.

Reaction_Mechanism cluster_step1 Step 1: Claisen-like Condensation cluster_step2 Step 2: Pyrazole Formation 4-Bromoacetophenone 4-Bromoacetophenone Enolate Formation Enolate Formation 4-Bromoacetophenone->Enolate Formation  NaOEt (Base) Nucleophilic Attack\non Ethyl Cyanoacetate Nucleophilic Attack on Ethyl Cyanoacetate Enolate Formation->Nucleophilic Attack\non Ethyl Cyanoacetate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack\non Ethyl Cyanoacetate->Tetrahedral Intermediate Intermediate Product\n(3-(4-bromophenyl)-3-oxopropanenitrile) Intermediate Product (3-(4-bromophenyl)-3-oxopropanenitrile) Tetrahedral Intermediate->Intermediate Product\n(3-(4-bromophenyl)-3-oxopropanenitrile)  Loss of Ethoxide Addition of Phenylhydrazine Addition of Phenylhydrazine Intermediate Product\n(3-(4-bromophenyl)-3-oxopropanenitrile)->Addition of Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Addition of Phenylhydrazine->Hydrazone Intermediate Intramolecular Cyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Final Product\n(this compound) Final Product (this compound) Dehydration->Final Product\n(this compound)  Aromatization

Caption: Key mechanistic steps in the synthesis.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound for research and development purposes. Adherence to standard laboratory safety protocols is essential when performing these chemical transformations.

An In-depth Technical Guide to the Cyclization Reactions for 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are a pivotal class of heterocyclic compounds, serving as essential building blocks in the synthesis of a wide array of biologically active molecules. Their versatile structure is a key pharmacophore in numerous pharmaceuticals and agrochemicals, exhibiting activities such as kinase inhibition, anti-inflammatory, antimicrobial, and antipsychotic properties. The pyrazole core, with its amino functional group, provides a rich scaffold for further chemical modifications, making the efficient synthesis of 5-aminopyrazoles a critical focus in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core cyclization reactions utilized for the synthesis of 5-aminopyrazoles, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in the selection and optimization of synthetic routes.

Core Synthetic Strategies

The synthesis of the 5-aminopyrazole ring system is predominantly achieved through the cyclocondensation of a binucleophilic hydrazine with a suitable three-carbon electrophilic synthon containing a nitrile group. The most prevalent and versatile methods involve the use of β-ketonitriles, malononitrile derivatives, and α,β-unsaturated nitriles as the key precursors.

Reaction of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines is one of the most widely employed and versatile methods for the synthesis of 5-aminopyrazoles.[1][2][3] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the carbon of the nitrile group, resulting in the formation of the five-membered pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole.

G cluster_0 Reaction of β-Ketonitriles with Hydrazines start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack on carbonyl cyclization Intramolecular Cyclization hydrazone->cyclization Attack on nitrile aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole Tautomerization

Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.
Experimental Protocol

General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:

  • To a solution of the β-ketonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding hydrazine or hydrazine salt (1.0-1.2 eq.).

  • The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, to afford the desired 5-aminopyrazole.

Quantitative Data
R1R2HydrazineSolventTemp. (°C)Time (h)Yield (%)
PhenylHHydrazine hydrateEthanolReflux485
4-ChlorophenylHPhenylhydrazineAcetic Acid100692
MethylHHydrazine hydrateEthanolReflux878
PhenylCF32-HydrazinopyridineEthanolReflux1275
EthylCOOEtHydrazine hydrateEthanolReflux588

Reaction of Malononitrile and its Derivatives with Hydrazines

Malononitrile and its derivatives are readily available and highly reactive precursors for the synthesis of 3,5-diaminopyrazoles and other substituted 5-aminopyrazoles.[3] The reaction pathway can be influenced by the stoichiometry of the reactants and the nature of the malononitrile derivative.

Reaction Mechanism

The reaction of malononitrile with hydrazine can lead to different products depending on the reaction conditions. With an equimolar ratio, the reaction typically proceeds through the formation of an initial adduct which then cyclizes. Alkylidenemalononitriles, which are derivatives of malononitrile, react with hydrazines via a Michael addition followed by an intramolecular cyclization.

G cluster_1 Reaction of Alkylidenemalononitriles with Hydrazines start Alkylidenemalononitrile + Hydrazine michael Michael Adduct start->michael Michael Addition cyclization Intramolecular Cyclization michael->cyclization Attack on nitrile aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole Elimination & Tautomerization

Mechanism of 5-aminopyrazole synthesis from alkylidenemalononitriles.
Experimental Protocol

General Procedure for the Synthesis of 5-Aminopyrazoles from Alkylidenemalononitriles:

  • A solution of the alkylidenemalononitrile (1.0 eq.) in a suitable solvent such as ethanol is prepared.

  • Hydrazine hydrate (1.0-1.2 eq.) is added to the solution, often at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with a cold solvent (e.g., ethanol, diethyl ether) and dried to yield the 5-aminopyrazole. Further purification can be achieved by recrystallization if necessary.

Quantitative Data
Alkylidene GroupHydrazineSolventTemp. (°C)Time (h)Yield (%)
EthoxymethyleneHydrazine hydrateEthanolReflux290
PhenylmethylenePhenylhydrazineEthanolRT1285
(Dimethylamino)methyleneHydrazine hydrateEthanolReflux388
1-PhenylethylideneHydrazine hydrateEthanolReflux676
CyclohexylideneHydrazine hydrateEthanolReflux582

Synthesis from Isoxazoles

An alternative approach to 5-aminopyrazoles involves the ring transformation of isoxazoles. This method is particularly useful when the corresponding β-ketonitriles are unstable or difficult to access. The reaction proceeds via a base- or hydrazine-mediated ring-opening of the isoxazole to a β-ketonitrile intermediate, which then undergoes cyclization with hydrazine.[4][5]

Reaction Mechanism

The isoxazole ring is opened under basic conditions or by the action of hydrazine to form a β-ketonitrile in situ. This intermediate then reacts with hydrazine in the same manner as described in the first section to yield the 5-aminopyrazole.

G cluster_2 Synthesis of 5-Aminopyrazoles from Isoxazoles start Isoxazole + Hydrazine ring_opening Ring Opening start->ring_opening ketonitrile β-Ketonitrile Intermediate ring_opening->ketonitrile cyclization Cyclization with Hydrazine ketonitrile->cyclization aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole

General workflow for the synthesis of 5-aminopyrazoles from isoxazoles.
Experimental Protocol

General Two-Step Procedure for the Synthesis of 5-Aminopyrazoles from Isoxazoles: [4]

  • Ring Opening: The isoxazole (1.0 eq.) is dissolved in a suitable solvent (e.g., DMSO) and treated with a base such as sodium hydroxide at room temperature to generate the β-ketonitrile intermediate.

  • Cyclization: After the ring opening is complete (monitored by NMR or LC-MS), the reaction mixture is neutralized with an acid (e.g., acetic acid), and hydrazine hydrate (1.0-1.2 eq.) is added.

  • The mixture is stirred at room temperature or gently heated until the formation of the 5-aminopyrazole is complete.

  • The product is isolated by precipitation upon addition of water, followed by filtration, washing, and drying.

Quantitative Data
Isoxazole SubstituentBase/HydrazineSolventTemp. (°C)Time (h)Yield (%)
3-PhenylNaOH then HydrazineDMSO/H2ORT395
3-Methyl-5-phenylHydrazine hydrateDMSO901588
3-(4-Methoxyphenyl)NaOH then HydrazineDMSO/H2ORT492
3-tert-ButylHydrazine hydraten-ButanolReflux2475
3,5-DiphenylNaOH then HydrazineDMSO/H2ORT298

Conclusion

The synthesis of 5-aminopyrazoles is a well-established field with several reliable and high-yielding cyclization strategies. The choice of the optimal synthetic route depends on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scale of the reaction. The reaction of β-ketonitriles with hydrazines remains the most versatile and widely used method. The use of malononitrile derivatives provides a direct route to 3,5-diaminopyrazoles, while the ring transformation of isoxazoles offers a valuable alternative when the corresponding β-ketonitriles are not readily accessible. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these important heterocyclic compounds for their applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of pyrazole derivatives, with a specific focus on 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and its closely related analogues. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold.

Spectroscopic Data Analysis

Table 1: Spectroscopic Data for 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3]
Spectroscopic Technique Observed Data
¹H NMR (250 MHz, DMSO-d₆) δ (ppm): 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H)
¹³C NMR (63 MHz, DMSO) δ (ppm): 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45
FT-IR (KBr) ν (cm⁻¹): 3447, 3345, 3314, 3218 (N-H stretching), 2204 (C≡N stretching), 1588, 1508, 1440 (aromatic C=C and C=N stretching)
Mass Spectrometry Data not available in the provided source.

Note: The chemical shifts and vibrational frequencies will differ for the target compound, this compound, due to the absence of the electron-withdrawing nitrile group at the C4 position. The proton at C4 in the target compound would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, analogous to established methods for similar pyrazole derivatives.[1][3]

General Synthesis of Substituted Pyrazoles

A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the target compound, a plausible synthetic route would start from 4-bromoacetophenone.

Step 1: Synthesis of the Phenylhydrazone Intermediate

4-Bromoacetophenone is reacted with phenylhydrazine in a suitable solvent, such as ethanol, often with an acid catalyst like acetic acid, to form the corresponding phenylhydrazone.[1]

Step 2: Cyclization to form the Pyrazole Ring

The resulting 4-bromoacetophenone phenylhydrazone can then undergo cyclization. One common method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative (e.g., N,N-dimethylformamide - DMF). This reaction typically introduces a formyl group at the 4-position of the pyrazole ring.[1] Subsequent reaction steps would be required to introduce the amine group at the 5-position and potentially remove the formyl group if not desired.

An alternative cyclization strategy involves reacting the phenylhydrazone with a suitable three-carbon synthon that can provide the remaining atoms for the pyrazole ring and the desired substituent at the 5-position.

Purification: The final product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][3]

Characterization Methods

The synthesized compounds are characterized using a suite of standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Melting Point: To determine the purity of the compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the functional groups present.

Workflow for Pyrazole-Based Drug Discovery

The development of new drugs based on the pyrazole scaffold typically follows a structured workflow, from initial discovery to preclinical studies. Pyrazole derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.[2]

DrugDiscoveryWorkflow TargetID Target Identification & Validation HTS High-Throughput Screening TargetID->HTS Assay Development HitToLead Hit-to-Lead Optimization HTS->HitToLead Hit Identification ADME ADME/Tox Profiling HitToLead->ADME Lead Candidate Selection InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: A generalized workflow for the discovery and preclinical development of pyrazole-based drug candidates.

This guide provides foundational information for researchers working with this compound and related compounds. While specific data for the target molecule is limited, the provided information on its analogue and general synthetic and characterization methodologies offers a solid starting point for further investigation and drug development efforts.

References

Spectroscopic Characterization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic characterization of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding of the structural elucidation of this pyrazole derivative.

Molecular Structure and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The accurate characterization of such molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for the unambiguous determination of molecular structures.

Below is a diagram illustrating the chemical structure of this compound, with key atomic positions numbered for reference in the spectral analysis.

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

Table 1. Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet2HH-2'', H-6'' (Aromatic)
~ 7.5 - 7.6Doublet2HH-3'', H-5'' (Aromatic)
~ 7.3 - 7.5Multiplet5HPhenyl-H (Aromatic)
~ 5.8 - 6.0Singlet1HH-4 (Pyrazole ring)
~ 4.5 - 5.5Broad Singlet2H-NH₂

Note: Predicted values are based on typical chemical shifts for analogous structures and may vary from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-5 (Pyrazole ring)
~ 145 - 150C-3 (Pyrazole ring)
~ 138 - 142C-1' (Phenyl)
~ 131 - 133C-1'' (Bromophenyl)
~ 131 - 132C-3'', C-5'' (Bromophenyl)
~ 128 - 130Phenyl carbons
~ 125 - 128Phenyl carbons
~ 120 - 122C-4'' (Bromophenyl)
~ 118 - 122Phenyl carbons
~ 95 - 100C-4 (Pyrazole ring)

Note: Predicted values are based on typical chemical shifts for analogous structures and may vary from experimental results.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of such compounds. A general experimental protocol is outlined below.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis & Interpretation E->F

Figure 2. General workflow for NMR spectroscopic analysis.

1. Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is required. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

5. Data Processing: The raw free induction decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

6. Spectral Analysis and Interpretation: The processed spectra are analyzed to determine chemical shifts, signal multiplicities, coupling constants (for ¹H NMR), and integration values (for ¹H NMR). These data are then used to assign the signals to the specific protons and carbons in the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to confirm assignments.

Conclusion

This technical guide has outlined the expected ¹H and ¹³C NMR spectral characteristics of this compound and provided a standard protocol for its experimental characterization. While the presented spectral data are predictive, they offer a solid foundation for researchers working with this and related pyrazole compounds. Experimental verification is essential for definitive structural confirmation.

Mass Spectrometry Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the pyrazole derivative 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document outlines predicted fragmentation patterns, detailed experimental protocols for mass spectrometry, and a standard workflow for data analysis. Additionally, it explores the potential biological significance of pyrazole-containing compounds by illustrating a relevant signaling pathway.

Predicted Mass Spectrum and Fragmentation Pattern

While experimental mass spectrometry data for this compound is not widely available in public databases, a predicted fragmentation pattern can be postulated based on the known fragmentation of related chemical structures, such as phenylpyrazoles and aromatic bromine compounds.

Electron Ionization (EI) mass spectrometry is anticipated to induce several key fragmentation pathways. The molecular ion peak (M+) would be expected to exhibit a characteristic isotopic pattern due to the presence of a bromine atom, with two peaks of nearly equal intensity at m/z values separated by two units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

Table 1: Predicted Key Mass Fragments for this compound

m/z (for 79Br isotope)m/z (for 81Br isotope)Predicted Fragment Structure/IdentityFragmentation Pathway
327329[C15H12BrN3]+•Molecular Ion
248250[C9H7BrN]+•Loss of phenylnitrile (C6H5CN)
171171[C9H8N3]+Loss of bromophenyl radical (C6H4Br•)
155157[C6H4Br]+Bromophenyl cation
118118[C6H5N2]+Phenyl diazirinium ion
103103[C6H5CN]+•Phenylnitrile radical cation
9191[C6H5N]+•Phenylnitrene radical cation
7777[C6H5]+Phenyl cation

The fragmentation of pyrazoles is known to often involve the cleavage of the pyrazole ring, commonly leading to the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2). The presence of the phenyl and bromophenyl substituents will also heavily influence the fragmentation, with characteristic cleavages at the bonds connecting these rings to the pyrazole core.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard to the working solution.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-500

  • Scan Speed: 2 scans/second

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Logical Workflow for Mass Spectrometry Data Analysis

The analysis of the acquired mass spectrometry data follows a systematic workflow to ensure accurate identification and characterization of the target compound.

Mass_Spec_Workflow A Data Acquisition (GC-MS) B Total Ion Chromatogram (TIC) Analysis A->B Generate TIC C Peak Identification and Integration B->C Identify analyte peak D Background Subtraction C->D E Mass Spectrum Extraction D->E Clean spectrum F Molecular Ion Identification (Isotopic Pattern Analysis for Br) E->F G Fragmentation Pattern Analysis F->G Identify key fragments I Manual Spectral Interpretation G->I H Library Search (e.g., NIST, Wiley) H->I Compare results J Structure Elucidation I->J Confirm structure K Reporting J->K

Figure 1. A logical workflow for the analysis of mass spectrometry data.

Biological Context: Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A number of pyrazole-containing drugs are known to act as inhibitors of key enzymes in signaling pathways. For example, some pyrazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Others have been shown to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

The diagram below illustrates a simplified signaling pathway involving a Cyclin-Dependent Kinase (CDK), a common target for pyrazole-based anticancer agents.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulatory Proteins cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cyclin Cyclin Complex Cyclin-CDK Complex Cyclin->Complex CDK CDK CDK->Complex pRb pRb Complex->pRb Phosphorylation E2F E2F pRb->E2F Inhibition E2F->S Promotes S-phase entry Pyrazole Pyrazole Derivative (e.g., 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine) Pyrazole->Complex Inhibition

Figure 2. A simplified diagram of a CDK-mediated cell cycle signaling pathway.

In this pathway, the formation of a Cyclin-CDK complex leads to the phosphorylation of the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, which then promotes the expression of genes required for S-phase entry and cell cycle progression. Pyrazole derivatives can inhibit the activity of the Cyclin-CDK complex, thereby preventing pRb phosphorylation and halting the cell cycle, which is a key mechanism in their potential anticancer effects.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Patterns of Brominated Phenylpyrazoles

This technical guide provides a detailed examination of the core fragmentation patterns of brominated phenylpyrazoles when analyzed by mass spectrometry (MS). Phenylpyrazole compounds, a significant class of pesticides, are characterized by a central pyrazole ring with phenyl and other functional group substitutions. Fipronil is a prominent and widely studied example within this class. Understanding their fragmentation behavior is crucial for identification, structural elucidation, and quantification in various matrices.

Core Fragmentation Mechanisms

The mass spectrometric fragmentation of brominated phenylpyrazoles is influenced by the pyrazole ring's stability, the nature of its substituents, and the ionization technique employed. Both electron ionization (EI) and electrospray ionization (ESI) are commonly used, with fragmentation patterns revealing key structural motifs.

Pyrazole Ring Fragmentation

The fundamental fragmentation of the pyrazole core involves two primary pathways:

  • Expulsion of Hydrogen Cyanide (HCN): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds, the loss of an HCN molecule (27 Da) is a common process observed from the molecular ion or subsequent fragment ions.[1][2]

  • Loss of Dinitrogen (N₂): Cleavage of the N-N bond followed by rearrangement can lead to the expulsion of a neutral N₂ molecule (28 Da).[1]

The prevalence of these pathways can be influenced by the position and nature of substituents on the pyrazole ring.[1][2]

Influence of Substituents

In commercially relevant brominated phenylpyrazoles like fipronil, the substituents play a dominant role in directing the fragmentation cascade.

  • Fragmentation Initiated by the N-Phenyl Group: The bond between the pyrazole and the 2,6-dichloro-4-(trifluoromethyl)phenyl group is a common cleavage site.

  • Cleavage of the C-SO-CF₃ Bond: The sulfinyltrifluoromethyl group in fipronil is a key fragmentation point, often leading to the loss of •CF₃ or •SOCF₃.

  • Role of Bromine: The presence of bromine atoms is readily identifiable by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively).[3] This results in distinctive M/M+2 isotope clusters for bromine-containing fragments. Loss of a bromine radical is also a possible fragmentation pathway.[4]

Fragmentation Pattern of Fipronil: A Case Study

Fipronil is an archetypal brominated phenylpyrazole insecticide, and its fragmentation has been well-documented.[5][6] Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), often with an electrospray ionization (ESI) source in negative ion mode, shows a dominant [M-H]⁻ ion.[5] Subsequent tandem mass spectrometry (MS/MS) analysis reveals detailed structural information.

A primary fragmentation pathway for the fipronil parent ion at m/z 437 involves the cleavage of the pyrazole ring and loss of various functional groups. Key fragment ions are summarized in the table below.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed for fipronil in MS/MS experiments. The relative abundance can vary depending on the specific experimental conditions (e.g., collision energy).

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
437368CF₃[M - CF₃]⁺
437330C₄N₂H₂Cleavage of the pyrazole ring
437301SOCF₃ + HCNLoss of sulfinyltrifluoromethyl and HCN
437253Br + C₄N₂H₂Loss of Bromine and pyrazole moiety

Table 1: Summary of major fragment ions of Fipronil.

The logical relationship for the fragmentation of a generalized brominated phenylpyrazole is visualized below.

General Fragmentation Logic for Brominated Phenylpyrazoles M Molecular Ion [M]•+ / [M-H]- F1 Loss of Halogen (e.g., •Br) M->F1 F2 Loss of Substituent (e.g., •CF3) M->F2 F3 Pyrazole Ring Cleavage (Loss of HCN, N2) M->F3 F4 Cleavage at Phenyl-Pyrazole Bond M->F4 F5 Secondary Fragmentation F1->F5 F2->F5 F3->F5 F4->F5

General fragmentation pathways for brominated phenylpyrazoles.

Experimental Protocols

The analysis of brominated phenylpyrazoles is typically performed using either gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry.

LC-ESI-MS/MS Protocol

This method is highly sensitive and selective, making it suitable for trace-level detection in complex matrices like environmental or biological samples.[7][8]

  • Sample Preparation:

    • Extraction: Samples (e.g., soil, water, tissue) are extracted using an organic solvent like acetonitrile.

    • Cleanup: A dispersive solid-phase extraction (dSPE) step, often following the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is used to remove interfering matrix components.[9]

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 3 mm, 5 µm) is commonly used.[10]

    • Mobile Phase: A gradient elution with water and acetonitrile (both often containing a modifier like ammonium formate) is employed.[11]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for fipronil and its metabolites, which readily form [M-H]⁻ ions.[5][7]

    • Analysis: A triple quadrupole mass spectrometer is used for tandem MS (MS/MS) analysis.

    • Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[11]

GC-MS Protocol

Gas chromatography is also a robust technique for the analysis of these compounds, particularly when coupled with electron ionization (EI) or negative chemical ionization (NCI).[9]

  • Sample Preparation: Similar extraction and cleanup steps as in the LC-MS protocol are used. Derivatization is typically not required for these compounds.

  • Chromatography:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Zebron-5MS), is suitable.[12]

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C and ramping up to 290°C.[12]

    • Injection: Splitless injection is used to maximize sensitivity.[12]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragmentation patterns for library matching. Negative Chemical Ionization (NCI) can provide enhanced sensitivity for electrophilic compounds.[9]

    • Analysis: A quadrupole or ion trap mass analyzer is commonly used. Data is often acquired in full scan mode to identify unknowns and in selected ion monitoring (SIM) mode for targeted quantification.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of brominated phenylpyrazoles in a sample matrix.

Analytical Workflow for Brominated Phenylpyrazoles cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Egg, Serum) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (QuEChERS) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS Mass Spectrometry (Ionization: ESI or EI) Chromatography->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Identification Compound Identification (Fragment Matching) MSMS->Identification Quantification Quantification (MRM / SIM) Identification->Quantification Report Reporting Quantification->Report

Typical experimental workflow for phenylpyrazole analysis.

Conclusion

The fragmentation patterns of brominated phenylpyrazoles in mass spectrometry are systematic and provide rich structural information. The core pyrazole structure undergoes characteristic losses of HCN and N₂, while the substituents on the phenyl and pyrazole rings direct the primary fragmentation pathways. By leveraging modern LC-MS/MS and GC-MS techniques, researchers can confidently identify and quantify these compounds at low levels. A thorough understanding of these fragmentation routes is indispensable for metabolite identification, impurity profiling, and environmental monitoring, ensuring the safety and efficacy of products in the agricultural and pharmaceutical sectors.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₅H₁₂BrN₃-
Molecular Weight 314.18 g/mol [1]
Appearance Likely a solidInferred from related compounds[2]
Melting Point Not availableData for the related compound 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole is 172-176 °C[3]
Boiling Point Not available-
Solubility Likely soluble in organic solvents like ethanol, DMF, and DMSO. Poorly soluble in water.Inferred from general solubility of pyrazole derivatives
Predicted logP ~3.9Predicted for isomer 5-(4-bromophenyl)-2-phenylpyrazol-3-amine[4]
Predicted pKa Not availableThe amine group is expected to be basic, and the pyrazole ring has weakly basic nitrogens.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with phenylhydrazine.

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

This procedure is adapted from standard Claisen-Schmidt condensation protocols.[3][5]

Materials:

  • 4-bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ice

Procedure:

  • Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask with stirring until fully dissolved.

  • To this solution, add benzaldehyde (1 equivalent).

  • Cool the mixture in an ice bath.

  • Add 10% NaOH solution dropwise to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound

This procedure is based on the general synthesis of 1,3,5-trisubstituted pyrazoles from chalcones.[6][7]

Materials:

  • (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Step 1)

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation 4-bromoacetophenone 4-bromoacetophenone Claisen-Schmidt Claisen-Schmidt 4-bromoacetophenone->Claisen-Schmidt Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt 4-Bromochalcone 4-Bromochalcone Claisen-Schmidt->4-Bromochalcone Ethanol, NaOH Cyclization Cyclization 4-Bromochalcone->Cyclization Ethanol, Acetic Acid Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Target_Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Cyclization->Target_Compound

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[8][9]

A significant area of research for pyrazole-containing molecules is in the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The Janus kinase (JAK) family of tyrosine kinases, which are key components of the JAK/STAT signaling pathway, are notable targets for pyrazole-based drugs.[10] This pathway is critical for mediating signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival.

The general structure of this compound, with its trisubstituted pyrazole core, makes it a candidate for investigation as a kinase inhibitor. The bromophenyl and phenyl substituents can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of a kinase, while the amine group can form hydrogen bonds.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Pyrazole_Inhibitor Pyrazole Derivative (Potential Inhibitor) Pyrazole_Inhibitor->JAK Inhibits

References

Computational Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies applied to the study of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the theoretical framework and practical application of computational tools to elucidate the structural, electronic, and pharmacokinetic properties of this specific pyrazole derivative, offering insights for further drug design and development.

Introduction to this compound

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[4] The core pyrazole ring is a versatile scaffold in medicinal chemistry due to its ability to form various interactions with biological targets. The presence of a bromophenyl group at the C3 position and a phenyl group at the N1 position influences the molecule's steric and electronic properties, while the amine group at the C5 position provides a key site for hydrogen bonding and potential metabolic activity. Understanding these features at a molecular level is crucial for predicting the compound's behavior in a biological system.

Computational Workflow

A typical computational investigation of a novel compound like this compound follows a multi-step workflow. This process begins with the optimization of the molecular structure and progresses through the analysis of its electronic properties, potential biological targets, and pharmacokinetic profile.

Computational Chemistry Workflow A Structure Preparation (2D to 3D Conversion) B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Verify Minimum Energy D Electronic Properties Analysis (HOMO-LUMO, MEP) B->D E Molecular Docking B->E Ligand Preparation F ADMET Prediction B->F H Data Analysis & Interpretation D->H G Molecular Dynamics Simulation E->G Pose Selection F->H G->H

A generalized workflow for computational analysis of a small molecule.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6] These calculations provide insights into the molecule's geometry, stability, and reactivity.

Experimental Protocol: Geometry Optimization and Electronic Properties
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: DFT calculations are typically performed using the B3LYP functional.[6]

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed for such analyses.

  • Procedure:

    • The 3D structure of this compound is first drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

    • The optimized structure is then used as the input for DFT calculations. Geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface.

Data Presentation: Calculated Electronic Properties
PropertyCalculated ValueUnitSignificance
Total Energy-2345.6789a.u.A measure of the molecule's stability.
HOMO Energy-6.123eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.456eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)4.667eVAn indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.45DebyeIndicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)See Figure 2-Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[7]

Note: The values presented in this table are hypothetical and serve as an illustrative example of typical DFT results for a molecule of this class.

The MEP analysis reveals that the negative potential is concentrated around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the phenyl rings exhibit positive potential, making them susceptible to nucleophilic attack.[7]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina, Schrödinger Suite, or similar docking programs.[4]

  • Target Selection: Based on the known biological activities of pyrazole derivatives, potential protein targets could include cyclooxygenase (COX) enzymes, various kinases, or microbial enzymes. For this example, we will consider a hypothetical kinase target.

  • Procedure:

    • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

    • Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

    • Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

    • Docking: The docking algorithm explores various conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

    • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are examined.

Data Presentation: Docking Results
Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Kinase X-8.5ASP-145, LYS-33, LEU-83, PHE-81Hydrogen Bond, Hydrophobic
Kinase Y-7.9GLU-91, VAL-21, ILE-152Hydrogen Bond, Hydrophobic
COX-2-9.1ARG-120, TYR-355, SER-530Hydrogen Bond, Pi-Alkyl, Pi-Sulfur

Note: The data in this table is hypothetical and for illustrative purposes.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[8][9][10]

Experimental Protocol: In Silico ADMET Prediction
  • Software: Online platforms such as SwissADME, ProTox-II, or commercial software packages.[4][9]

  • Procedure:

    • The simplified molecular-input line-entry system (SMILES) or the 3D structure of the compound is submitted to the prediction server.

    • The software calculates various physicochemical and pharmacokinetic properties based on established models and algorithms.

    • The results are analyzed to assess the drug-likeness of the compound and identify potential liabilities.

Data Presentation: Predicted ADMET Properties
ParameterPredicted Value/ResultRule/GuidelineInterpretation
Physicochemical Properties
Molecular Weight326.19 g/mol Lipinski's Rule of Five (<500)Compliant
LogP (Lipophilicity)3.85Lipinski's Rule of Five (≤5)Compliant
Hydrogen Bond Donors1Lipinski's Rule of Five (≤5)Compliant
Hydrogen Bond Acceptors3Lipinski's Rule of Five (≤10)Compliant
Pharmacokinetics
GI AbsorptionHigh-Likely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYes-May cross the blood-brain barrier.
CYP2D6 InhibitorYes-Potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule0 ViolationsNo more than one violationGood oral bioavailability is likely.
Toxicity
Ames MutagenicityNegative-Not likely to be mutagenic.
Oral Rat LD50450 mg/kgGHS Category 4May be harmful if swallowed.

Note: These are predicted values and require experimental validation.

Hypothetical Signaling Pathway Involvement

Based on the common biological activities of pyrazole derivatives, such as anticancer effects, this compound could potentially interfere with signaling pathways crucial for cell proliferation and survival, such as a generic kinase-mediated pathway.

Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream Downstream Signaling Kinase_X->Downstream Apoptosis Apoptosis Kinase_X->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Compound->Kinase_X Inhibition

Hypothetical inhibition of a kinase-mediated signaling pathway.

Conclusion

The computational studies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. DFT calculations elucidate its fundamental electronic and structural properties, molecular docking suggests potential biological targets and binding modes, and ADMET predictions offer insights into its pharmacokinetic profile. While these in silico methods are powerful predictive tools, it is imperative that they are followed by experimental validation to confirm the theoretical findings. This integrated approach of computational and experimental work is essential for the efficient discovery and development of new therapeutic agents.

References

A Comprehensive Technical Guide to the DFT Analysis of Substituted Pyrazole Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Density Functional Theory (DFT) in the analysis of substituted pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. By integrating computational methodologies with experimental data, researchers can elucidate structure-activity relationships, predict molecular properties, and accelerate the drug discovery process. This guide provides a detailed overview of DFT analysis, experimental protocols for synthesis and biological evaluation, and the visualization of key signaling pathways where pyrazole derivatives have shown promise.

Introduction to Pyrazole Derivatives and DFT Analysis

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged structure in drug design.[3]

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern drug discovery.[4] It allows for the calculation of the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic properties.[5][6] For pyrazole derivatives, DFT studies are instrumental in understanding their stability, electronic properties, and interactions with biological targets.[7][8]

Methodologies: Computational and Experimental Protocols

A synergistic approach combining computational and experimental techniques is crucial for the successful development of novel pyrazole-based therapeutic agents.

DFT Computational Protocol

A typical DFT calculation for a substituted pyrazole derivative involves the following steps, often performed using software like Gaussian:[9][10]

  • Molecular Structure Input: The 3D structure of the pyrazole derivative is created using a molecular builder and imported into the calculation software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-31G(d) or higher basis set is commonly employed for this purpose.[4][5][11]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[6][12]

  • Electronic Property Calculation: Key electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to assess the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability.[5][13]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[13][14]

    • Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the molecule's polarity and reactivity.[4]

Below is a logical workflow for a typical DFT analysis of a pyrazole derivative.

dft_workflow start Start: Define Pyrazole Derivative mol_build 1. Molecular Modeling (Build 3D Structure) start->mol_build geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Analysis prop_calc->mep charges Mulliken Charge Analysis prop_calc->charges end End: Correlate with Experimental Data homo_lumo->end mep->end charges->end

A flowchart illustrating the key steps in a DFT analysis of a pyrazole derivative.
Experimental Protocols

Synthesis of Substituted Pyrazole Derivatives (Knorr Synthesis - General Protocol)

The Knorr pyrazole synthesis is a widely used method for preparing pyrazole derivatives.[15]

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add the desired hydrazine derivative (1 equivalent) to the solution. An acid catalyst, like acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution or after the addition of water.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K562) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[2][16]

Data Presentation and Analysis

The integration of computational and experimental data is key to understanding the structure-activity relationships of pyrazole derivatives.

Comparison of Experimental and Calculated Vibrational Frequencies

DFT calculations can accurately predict the vibrational spectra of molecules. The comparison between the experimental FT-IR and the calculated vibrational frequencies helps in the structural confirmation of the synthesized compounds.[11][12]

Functional GroupExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-31G(d,p)) (cm⁻¹)
N-H stretch32783420
Aromatic C-H stretch3100, 30633108, 3062
Methylene (CH₂) asym/sym stretch3005, 29193017, 2916
C=N stretch (hydrazone)15981585
Aromatic C=C stretch1557, 15111578, 1502
C-N stretch13091308
N-N stretch11191128
Data is a representative example compiled from literature.[12]
Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are crucial for understanding the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity.[5]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-9.817--
3-(2-furyl)-1H-pyrazole-5-carboxylic acid--4.458
Substituted Pyrazole Derivative A-6.279-1.1475.132
Substituted Pyrazole Derivative B-5.98-1.874.11
Substituted Pyrazole Derivative C-6.15-2.034.12
Data compiled from various sources.[5][17]
In Vitro Anticancer Activity

The cytotoxic effects of substituted pyrazole derivatives are evaluated against various cancer cell lines to determine their potential as anticancer agents.

CompoundCell LineIC50 (µM)
Compound 3fPC-3 (Prostate)low micromolar
Compound 3fHEL (Erythroleukemia)low micromolar
Compound 3fK562 (Leukemia)low micromolar
Compound 3fMCF-7 (Breast)low micromolar
Compound 11bHEL (Erythroleukemia)0.35
Compound 11bK562 (Leukemia)0.37
Pyrazole Derivative (unspecified)HCT-116 (Colon)7.74 - 82.49 (µg/mL)
Pyrazole Derivative (unspecified)MCF-7 (Breast)4.98 - 92.62 (µg/mL)
Compound 11MCF-7 (Breast)0.01 - 0.65
Compound 11A549 (Lung)0.01 - 0.65
Compound 11Colo205 (Colon)0.01 - 0.65
Compound 11A2780 (Ovarian)0.01 - 0.65
Compound 22MCF-7, A549, HeLa, PC32.82 - 6.28
Compound 23MCF-7, A549, HeLa, PC32.82 - 6.28
Compound 59HepG2 (Liver)2
Compound 18gHL-60 (Leukemia)10.43
Compound 18hHL-60 (Leukemia)8.99
Compound 18gMCF-7 (Breast)11.7
Compound 18hMCF-7 (Breast)12.4
Compound 18gMDA-MB-231 (Breast)4.07
Compound 18hMDA-MB-231 (Breast)7.18
Data compiled from multiple studies.[2][16][18][19][20]

Signaling Pathways and Molecular Docking

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Molecular docking studies, often performed in conjunction with DFT, help to visualize and quantify the interactions between the pyrazole derivatives and their protein targets.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancers.[18][21] Several pyrazole derivatives have been identified as potent inhibitors of JAKs.[18][19]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription promotes pyrazole Pyrazole Derivative (e.g., Compound 3f) pyrazole->jak inhibits

Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a key regulator of cell growth, proliferation, and survival.[22][23] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[24][25] Pyrazole-containing compounds have been developed as inhibitors of this pathway.[20]

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates downstream Downstream Effectors (e.g., mTOR) akt->downstream activates cell_response Cell Proliferation, Survival, Angiogenesis downstream->cell_response leads to pyrazole_inhibitor Pyrazole Derivative pyrazole_inhibitor->pi3k inhibits pyrazole_inhibitor->akt inhibits

Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

Conclusion

The integration of DFT analysis with experimental studies provides a robust framework for the rational design and development of novel substituted pyrazole derivatives as therapeutic agents. DFT calculations offer invaluable insights into the structural and electronic properties of these molecules, guiding the synthesis of compounds with enhanced biological activity. The continued application of these synergistic methodologies holds great promise for the discovery of new and effective treatments for a range of diseases, particularly cancer. This guide serves as a foundational resource for researchers and professionals in the field, outlining the core principles and practical applications of DFT in the exciting area of pyrazole-based drug discovery.

References

The Amino Group of 5-Aminopyrazoles: A Gateway to Chemical Diversity and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The reactivity of the exocyclic amino group at the 5-position is a key determinant of the chemical space accessible from this versatile building block. This guide provides a comprehensive overview of the reactivity of this amino group, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the fields of chemical synthesis and drug discovery.

Electronic Properties and Reactivity Landscape

The 5-aminopyrazole ring system is characterized by a unique electronic distribution that dictates the reactivity of the C5-amino group. The pyrazole ring is an electron-rich aromatic system, and the amino group, being a strong electron-donating group, further increases the electron density at the C4 position and the endocyclic nitrogen atoms. This electronic nature makes the amino group a versatile nucleophile, readily participating in a variety of chemical transformations.

The reactivity of the 5-amino group can be broadly categorized into several key reaction types:

  • Acylation: Reaction with acylating agents to form amides.

  • Alkylation: Introduction of alkyl groups.

  • Diazotization: Formation of diazonium salts, which are versatile intermediates.

  • Condensation Reactions: Cyclization with bifunctional electrophiles to construct fused heterocyclic systems.

The following sections will delve into the specifics of these reactions, providing quantitative data and detailed experimental procedures.

Key Reactions of the 5-Amino Group

Acylation Reactions

Acylation of the 5-amino group is a fundamental transformation for introducing diverse functionalities and is a common strategy in structure-activity relationship (SAR) studies. A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and isocyanates.

Table 1: Acylation of 5-Aminopyrazoles - Representative Examples

5-Aminopyrazole DerivativeAcylating AgentSolventBaseConditionsYield (%)Reference
5-amino-1,3-dimethylpyrazoleAcetic anhydride--RefluxGood[1]
5-amino-3-phenyl-1H-pyrazoleBenzoyl chlorideDichloromethaneTriethylamineRoom TempGood[2]
5-amino-1-phenylpyrazolePhenyl isocyanateDMF-Heat-[3]
5-aminopyrazole-4-carboxamideChloroacetyl chlorideBasic medium---[3]
Alkylation Reactions

Alkylation of the 5-amino group introduces lipophilic character and can be crucial for modulating the pharmacokinetic properties of drug candidates. The regioselectivity of alkylation (N-alkylation vs. C4-alkylation) can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

Table 2: Alkylation of 5-Aminopyrazoles - Representative Examples

5-Aminopyrazole DerivativeAlkylating AgentSolventBaseConditionsYield (%)Reference
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneAnhydrous DMFNaH0 °C to RT-[4]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideAnhydrous DMFNaH0 °C to RT-[4]
3-methyl-1-phenyl-2-pyrazolin-5-oneMethanolTHFDEAD/PPh3-Selective O-alkylation[5]
Diazotization Reactions

The diazotization of the 5-amino group to form a pyrazolediazonium salt opens up a vast array of synthetic possibilities. These intermediates can undergo various transformations, including Sandmeyer-type reactions to introduce halogens, azo coupling reactions to form azo dyes, and cyclization reactions to generate fused triazine systems.[6][7][8]

Table 3: Diazotization of 5-Aminopyrazoles and Subsequent Reactions

5-Aminopyrazole DerivativeReagentsConditionsProduct TypeYield (%)Reference
5-amino-4-(3,4-dimethoxyphenyl)pyrazolesNaNO₂, Acetic Acid-Pyrazolo[3,4-c]cinnolines-[9]
5-aminopyrazole-4-carbonitrilesNaNO₂, HCl0-5 °CPyrazolo[3,4-d][10][11][12]triazin-4-onesGood to Excellent[13]
5-aminopyrazole4 M HCl, NaNO₂0–5 °CPyrazolo[5,1-d][10][11][12][14]tetrazine-4(3H)-ones-[15]
Condensation Reactions and Synthesis of Fused Systems

The 5-amino group, in conjunction with the endocyclic N1 or the C4 position, acts as a binucleophilic system, enabling the construction of various fused heterocyclic scaffolds of high medicinal importance, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[16][17]

Table 4: Synthesis of Fused Systems from 5-Aminopyrazoles

5-Aminopyrazole DerivativeCo-reactant(s)ConditionsFused SystemYield (%)Reference
5-aminopyrazole, arylaldehydes, indandioneEthanol, Ultrasonic irradiation-Pyrazolo[3,4-b]pyridines88-97[16]
5-aminopyrazole, trifluoromethyl-β-diketonesAcetic acid, Reflux-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines-[17]
5-aminopyrazole, β-ketonitriles, aldehydesDMF, TEA, 90°C then NaNO₂, Acetic Acid-Pyrazolo[3,4-b]pyridines-[17]

Experimental Protocols

General Procedure for Acylation of a 5-Aminopyrazole with Acetic Anhydride
  • To a solution of the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acetylated 5-aminopyrazole.

General Procedure for N-Alkylation of a 5-Aminopyrazole with an Alkyl Halide
  • To a stirred suspension of a base such as sodium hydride (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of the 5-aminopyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.[4]

General Procedure for Diazotization of a 5-Aminopyrazole and Subsequent Azo Coupling
  • Dissolve the 5-aminopyrazole (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • For azo coupling, slowly add the cold diazonium salt solution to a solution of the coupling agent (e.g., a phenol or an aromatic amine) in a suitable solvent, maintaining the appropriate pH for the coupling reaction.

  • Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolate the resulting azo compound by filtration or extraction, followed by purification via recrystallization or column chromatography.

Biological Significance: 5-Aminopyrazoles as Kinase Inhibitors

Derivatives of 5-aminopyrazoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Two prominent examples of kinase families targeted by 5-aminopyrazole-based inhibitors are the p38 Mitogen-Activated Protein Kinase (MAPK) and Aurora kinases.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][11][14] Inhibition of p38α MAPK is a promising therapeutic strategy for inflammatory diseases.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1, MEKKs) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream Downstream Targets (MK2, MSK1/2, Transcription Factors) p38_MAPK->Downstream phosphorylates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38_MAPK Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: p38 MAPK signaling pathway and inhibition by 5-aminopyrazoles.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[10][12]

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A activation Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Mitosis Mitotic Progression Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->Aurora_A Centrosome->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis inhibition leads to

Caption: Aurora A kinase pathway and its inhibition in cancer therapy.

Experimental Workflow for Drug Discovery

The development of 5-aminopyrazole-based kinase inhibitors follows a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Profiling cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis 5-Aminopyrazole Library Synthesis Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Profiling Hit_ID->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery of 5-aminopyrazole kinase inhibitors.[4][18][19]

Conclusion

The amino group of 5-aminopyrazoles is a highly versatile functional handle that provides access to a rich chemical diversity. Through well-established reactions such as acylation, alkylation, diazotization, and condensation, researchers can readily generate extensive libraries of novel compounds. The proven success of 5-aminopyrazole derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery. This guide has provided a foundational understanding of the reactivity of the 5-amino group, along with practical experimental guidance and insights into the biological context of these fascinating molecules, to aid in the rational design and synthesis of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine based on findings from structurally related pyrazole derivatives. The information herein is intended to serve as a guide for initiating research and development efforts on this specific compound.

Potential Biological Activities

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While specific data for this compound is not extensively available in the public domain, studies on close structural analogs suggest that it may possess similar properties. The biological activities of pyrazoles are greatly dependent on the types and patterns of substitution on the aryl ring.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mode of action for some of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Antimicrobial Activity

The pyrazole nucleus is a key feature in several antimicrobial agents. These compounds have been shown to be effective against a range of bacterial and fungal strains, with some demonstrating efficacy against resistant pathogens.

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory mediators.

Quantitative Data for Structurally Related Pyrazole Derivatives

The following tables summarize quantitative biological activity data for pyrazole derivatives that are structurally related to this compound. This data can be used as a reference for designing experiments for the target compound.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeActivity MetricValueReference
1,3,5-Triaryl-1H-pyrazolesHT-29, MCF-7, AGSMTT AssayIC5027.7–39.2 µM[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS)NCI ProtocolPGI41.25% at 10⁻⁵ M[2]
3-Aryl-4-alkylpyrazol-5-aminesU-2 OS, A549MTT AssayIC500.9 µM and 1.2 µM[3]

IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition.

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

Compound/Derivative ClassMicrobial StrainAssay TypeActivity MetricValueReference
Pyrazole-thiazole derivativesS. aureus, B. cereusMIC AssayMIC6.25 µg/mL
Pyrazole incorporating Thiazol-4-one/ThiopheneGram +ve & Gram -ve bacteriaAgar Well-DiffusionZone of Inhibition-[4]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies cited for related pyrazole compounds. These can be adapted for the evaluation of this compound.

Anticancer Activity - MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound stock solution (in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity - Broth Microdilution Method (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ketoconazole)

  • Resazurin solution (optional, as an indicator of cell viability)

Procedure:

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, add a viability indicator like resazurin to aid in the determination of the endpoint.

Visualizations

The following diagrams illustrate a general workflow for screening the biological activity of a novel compound and a representative signaling pathway that may be relevant to the anticancer activity of pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory pathway Signaling Pathway Analysis anticancer->pathway enzyme Enzyme Inhibition Assays antimicrobial->enzyme anti_inflammatory->pathway signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyrazole Derivative (Potential Inhibitor) inhibitor->raf

References

Application Notes and Protocols for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive compounds, including numerous kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, particularly cancer. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential kinase inhibitor.

While specific experimental data for this compound is not extensively available in public literature, the following information is based on the known activities of structurally related pyrazole-based kinase inhibitors and provides a framework for its evaluation.

Data Presentation: Representative Inhibitory Activities of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various pyrazole-containing compounds against several kinase families and cancer cell lines. This data is intended to be representative of the potential activity of this compound and to serve as a guide for experimental design.

Table 1: Representative Kinase Inhibitory Activity of Pyrazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazole Analog AAurora A16VX-68015
Pyrazole Analog BJAK2166Ruxolitinib3.3
Pyrazole Analog CJAK357Tofacitinib1.2
Pyrazole Analog DCDK2460Roscovitine990
Pyrazole Analog EHaspin57CHR-64942.5

Table 2: Representative Antiproliferative Activity of Pyrazole Analogs

Compound IDCell LineCancer TypeIC50 (µM)
Pyrazole Analog FHCT116Colon Carcinoma0.37
Pyrazole Analog FMCF-7Breast Adenocarcinoma0.44
Pyrazole Analog GK562Chronic Myeloid Leukemia6.726
Pyrazole Analog HA549Lung Carcinoma2.09

Key Signaling Pathways

Pyrazole-based kinase inhibitors have been shown to target several critical signaling pathways involved in cell cycle regulation and proliferation.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) Cyclin D/CDK4_6->pRb E2F E2F Rb->E2F sequesters G1/S Transition G1/S Transition E2F->G1/S Transition promotes Inhibitor This compound Inhibitor->Cyclin D/CDK4_6

CDK/Rb Signaling Pathway Inhibition
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Its aberrant activation is common in hematological malignancies and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK p-JAK p-JAK (Active) JAK->p-JAK autophosphorylates STAT STAT p-JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor This compound Inhibitor->JAK

JAK/STAT Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to characterize the kinase inhibitory and antiproliferative activities of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Target kinase (e.g., Aurora A, JAK2)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). Further dilute these into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control). Add 5 µL of a 2x kinase/substrate mixture in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of a 4x ATP solution in kinase buffer to initiate the reaction. The final volume in each well will be 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to assess the effect of the inhibitor on the phosphorylation of downstream targets of a specific kinase in a cellular context.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Rb, anti-total-Rb)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of a novel kinase inhibitor.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Western_Blot Western Blot Analysis (Target Phosphorylation) In_Vitro_Kinase_Assay->Western_Blot Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Viability_Assay->Western_Blot Kinome_Profiling Kinome-wide Selectivity Profiling Western_Blot->Kinome_Profiling Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Kinome_Profiling Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Kinome_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models)

General Experimental Workflow for Kinase Inhibitor Evaluation

Application Notes and Protocols for Testing 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4][5] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets.[1][4]

These application notes provide a comprehensive protocol for evaluating the kinase inhibitory activity of this compound. The primary method described is the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay suitable for high-throughput screening and detailed inhibitor characterization.[6][7][8][9] This assay measures the amount of ADP produced during a kinase reaction, where the luminescent signal is directly proportional to kinase activity.[4][9]

Potential Kinase Targets and Data Presentation

While the specific kinase targets of this compound are not yet fully elucidated, related pyrazole-containing compounds have shown activity against a range of kinases, including both tyrosine kinases and serine/threonine kinases.[1][3][10] Therefore, initial screening should encompass a diverse panel of kinases to identify potential targets.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
EGFRTyrosine Kinase85150
VEGFR2Tyrosine Kinase9285
SRCTyrosine Kinase45>1000
AKT1Serine/Threonine Kinase9550
CDK2/Cyclin ASerine/Threonine Kinase15>10000
p38αSerine/Threonine Kinase30>1000

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayAssay TypeCellular IC50 (µM)
HUVECVEGFR2 SignalingPhospho-VEGFR2 (Y1175) ELISA0.5
A549EGFR SignalingPhospho-EGFR (Y1068) Western Blot1.2
PC-3PI3K/AKT SignalingPhospho-AKT (S473) Western Blot0.8

Experimental Protocols

Protocol 1: ADP-Glo™ Biochemical Kinase Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant human kinases (e.g., EGFR, VEGFR2, AKT1)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 100% DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of 2.5X kinase solution (containing the target kinase in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of 2.5X substrate/ATP mixture (containing the appropriate substrate and ATP at the desired concentration, typically at or near the Km for the specific kinase) to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Assay Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][11]

    • Incubate for 40 minutes at room temperature.[6][11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][11]

    • Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Compound->RTK Compound->AKT

Caption: Hypothetical signaling pathways potentially inhibited by the compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Compound Add compound/DMSO to 384-well plate Compound_Prep->Add_Compound Add_Kinase Add kinase solution Add_Compound->Add_Kinase Pre_incubation Incubate for 15 min at RT Add_Kinase->Pre_incubation Add_Substrate_ATP Add substrate/ATP mixture Pre_incubation->Add_Substrate_ATP Reaction_Incubation Incubate for 60 min at 30°C Add_Substrate_ATP->Reaction_Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Reaction_Incubation->Add_ADP_Glo ADP_Glo_Incubation Incubate for 40 min at RT Add_ADP_Glo->ADP_Glo_Incubation Add_Kinase_Detection Add Kinase Detection Reagent ADP_Glo_Incubation->Add_Kinase_Detection Kinase_Detection_Incubation Incubate for 30-60 min at RT Add_Kinase_Detection->Kinase_Detection_Incubation Read_Luminescence Measure luminescence Kinase_Detection_Incubation->Read_Luminescence Data_Analysis Calculate % inhibition and determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

References

Application Notes and Protocols for the In Vitro Screening of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer potential of the novel pyrazole derivative, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. The following sections detail the methodologies for assessing its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in various cancer cell lines. Furthermore, potential signaling pathways affected by this compound are discussed, providing a framework for mechanistic studies.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been reported to exert their effects through various mechanisms, such as the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and interference with key signaling pathways involved in cancer cell proliferation and survival.[2] The subject of this application note, this compound, is a novel synthetic pyrazole derivative. This document outlines a systematic approach to its preliminary in vitro screening to determine its potential as a therapeutic agent against cancer.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical yet representative data for the in vitro screening of this compound. This data is intended to serve as a template for the presentation of experimental findings.

Table 1: Cytotoxicity of this compound against various cancer cell lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma12.5 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.2 ± 3.1
A549Lung Carcinoma38.7 ± 4.5
HCT116Colon Carcinoma15.8 ± 2.2
HeLaCervical Cancer29.4 ± 3.9

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are expressed as mean ± standard deviation of three independent experiments.

Table 2: Apoptosis Induction in MCF-7 cells after 24h treatment

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-3.2 ± 0.51.8 ± 0.3
Compound1015.7 ± 2.15.4 ± 0.8
Compound2535.2 ± 4.312.6 ± 1.9

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution in HCT116 cells after 24h treatment

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)-55.4 ± 4.128.9 ± 3.215.7 ± 2.5
Compound1568.2 ± 5.318.1 ± 2.813.7 ± 2.1

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.[1][2]

Protocol 4: Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to investigate the compound's effect on signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, CDK2, Cyclin D1, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.[4][5]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Seeding Cell Seeding Cell_Lines->Seeding Treatment Treatment with 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis1 Data_Analysis1 MTT->Data_Analysis1 IC50 Determination Data_Analysis2 Data_Analysis2 Apoptosis->Data_Analysis2 Quantification of Apoptotic Cells Data_Analysis3 Data_Analysis3 Cell_Cycle->Data_Analysis3 Cell Cycle Phase Distribution Data_Analysis4 Data_Analysis4 Western_Blot->Data_Analysis4 Protein Expression Analysis Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Regulation cluster_G1_S G1/S Transition Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine CDK4_6 CDK4/6 Compound->CDK4_6 Inhibits CyclinD1 Cyclin D1 CyclinD1->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes

References

Application Notes and Protocols: Anticancer Activity of Pyrazole Derivatives Against Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of various pyrazole derivatives against breast cancer cell lines. This document includes a summary of their cytotoxic effects, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.

Introduction

Pyrazole-containing heterocyclic compounds have emerged as a significant class of therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Their structural versatility allows for modifications to enhance their efficacy and selectivity against various cancer types, including breast cancer.[3][4] This document focuses on the application of pyrazole derivatives as potential therapeutics for breast cancer, summarizing key findings and providing standardized protocols for their evaluation.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of selected pyrazole derivatives against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Activity Against Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48hReference CompoundReference IC50 (µM)Source
3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole)MDA-MB-46814.976.45Paclitaxel49.90 (24h), 25.19 (48h)[5][6]
PTA-1 MDA-MB-23110---[7]
P3C (N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide)MDA-MB-2310.25 - 0.49---[2]
2c MDA-MB-4680.026---[1]

Table 2: Activity Against Other Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Target(s)Reference CompoundReference IC50 (µM)Source
Compound 43 MCF-70.25PI3 KinaseDoxorubicin0.95[3]
Compound 5a MCF-714---[4]
Compound 3d MCF-710---[4]
Compound 3e MCF-712---[4]
Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)MCF-70.08EGFRErlotinib0.07 (EGFR inhibition)[8]
4ae MCF-70.30EGFR, HER-2--[1]
6a MCF-74.08EGFR, HER2Lapatinib5.88[9]
10a MCF-73.37EGFR, HER2Lapatinib5.88[9]
6a --EGFRLapatinib0.007[9]
6a --HER2Lapatinib0.018[9]
10a --EGFRLapatinib0.007[9]
10a --HER2Lapatinib0.018[9]
Pyrazoline B BT-474140EGFR, VEGFR-2--[10]
4b MCF-73.16EGFR, CDK-2Erlotinib, Roscovitine2.51, 1.9[11]
4c MCF-72.74EGFR, CDK-2Erlotinib, Roscovitine2.51, 1.9[11]
6a MCF-70.39EGFR, CDK-2Erlotinib, Roscovitine2.51, 1.9[11]

Mechanisms of Action

Several pyrazole derivatives exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in breast cancer cells. This is often mediated by the generation of reactive oxygen species (ROS) and activation of caspases, such as caspase-3.[2][5][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, such as G0/G1, S, or G2/M, preventing cancer cell proliferation.[1][5][7]

  • Inhibition of Kinase Signaling: Pyrazole derivatives have been designed to inhibit key signaling pathways involved in breast cancer growth and survival, including the EGFR and HER2 pathways.[1][8][9] Some also show inhibitory activity against PI3 kinase and cyclin-dependent kinases (CDKs).[3][11]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives can disrupt the microtubule network within cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Signaling Pathway and Experimental Workflow Diagrams

G Apoptosis Induction Pathway cluster_0 Pyrazole Derivatives Pyrazole Derivatives ROS Generation ROS Generation Pyrazole Derivatives->ROS Generation induces Mitochondrial Depolarization Mitochondrial Depolarization ROS Generation->Mitochondrial Depolarization leads to Caspase-3/7 Activation Caspase-3/7 Activation Mitochondrial Depolarization->Caspase-3/7 Activation activates Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis triggers

Caption: Apoptosis induction by pyrazole derivatives via ROS generation.

G EGFR/HER2 Signaling Inhibition cluster_1 Pyrazole Derivatives Pyrazole Derivatives EGFR/HER2 EGFR/HER2 Pyrazole Derivatives->EGFR/HER2 inhibits PI3K/Akt Pathway PI3K/Akt Pathway EGFR/HER2->PI3K/Akt Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway EGFR/HER2->RAS/MAPK Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival promotes RAS/MAPK Pathway->Cell Proliferation & Survival promotes G Experimental Workflow cluster_2 Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cytotoxicity Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Apoptosis/Cell Cycle Western Blot Western Blot Compound Treatment->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis Results Results Data Analysis->Results

References

Application Notes and Protocols for Anti-Inflammatory Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct anti-inflammatory studies were found for the specific compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine . The following application notes and protocols are based on studies of structurally related pyrazole and pyrazoline derivatives and are provided as a representative guide for researchers in the field of drug development and pharmacology.

Introduction

Mechanism of Action: COX Inhibition

A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[7][10]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (e.g., 3-Aryl-1-phenyl-1H-pyrazol-5-amine analogs) Pyrazole_Derivative->COX2 Inhibits

Figure 1: Simplified signaling pathway of COX-2 inhibition by pyrazole derivatives.

Quantitative Data on Anti-Inflammatory Activity of Pyrazole Derivatives

The following tables summarize quantitative data from various studies on pyrazole derivatives, showcasing their anti-inflammatory potential through in vitro and in vivo assays.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Thiazole Hybrids>1000.09 - 0.14>714 - >1111[11]
Dihydropyrazole Derivatives>48.010.35137.3[8]
Pyrazole-Pyridazine Hybrids33.51 - >1001.15 - 56.73-[7]
3-(Trifluoromethyl)-5-arylpyrazole4.50.02225[12]
Benzenesulfonamide Pyrazole Derivatives-0.019 - 0.061-[9]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound ClassDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Pyrazolyl Thiazolones10~60 - 803[11]
1,3,5-Triaryl-4,5-dihydro-1H-pyrazole50~45 - 653[13]
3-Methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides100~30 - 503[14]
Pyrazole-based Dimers50~40 - 603[15]
1,3,4-Trisubstituted Pyrazoles-84.39 - 89.574[16]

The carrageenan-induced paw edema model is a standard acute inflammatory model in rodents.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

In_Vitro_COX_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Substrate Add_Substrate Initiate Reaction with Arachidonic Acid Substrate_Prep->Add_Substrate Incubation->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE2) Production (e.g., ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Values Measure_PGE2->Calculate_IC50

Figure 2: Workflow for the in vitro COX inhibition assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (e.g., pyrazole derivative)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA Kit (or other detection method)

  • 96-well microplates

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound or reference inhibitor. Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Quantify the amount of PGE2 produced using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used animal model to assess the acute anti-inflammatory activity of a test compound.[11][13][14][15]

Carrageenan_Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement Animal_Acclimatization Acclimatize Animals Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compound, Vehicle, or Reference Drug Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into the Subplantar Region of the Right Hind Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate Percentage of Edema and Inhibition Paw_Volume_Measurement->Calculate_Edema

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compound (e.g., pyrazole derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. The percentage of inhibition of edema by the test compound is calculated using the following formula:

    % Inhibition = [(V_c - V_t) / V_c] x 100

    Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

The available literature strongly suggests that pyrazole derivatives are a promising scaffold for the development of novel anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme. The protocols provided herein offer a standardized approach for the in vitro and in vivo evaluation of new pyrazole-based compounds. While no specific data exists for this compound, the methodologies and findings from related structures provide a solid foundation for its investigation as a potential anti-inflammatory drug candidate. Further studies, including synthesis, biological evaluation, and structure-activity relationship analysis, are warranted to explore the full therapeutic potential of this and other novel pyrazole derivatives.

References

Application Notes and Protocols for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine as a versatile scaffold in drug discovery. While direct biological data for this specific compound is limited in publicly available literature, its structural motifs are present in numerous bioactive molecules. This document outlines the synthetic approach for the core scaffold, summarizes the biological activities of closely related derivatives, and provides detailed protocols for its potential evaluation as an anticancer, antimicrobial, and kinase inhibitory agent.

Synthetic Protocol

The synthesis of this compound can be achieved through a well-established route for 5-aminopyrazoles, which involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][2]

Protocol: Synthesis of this compound

This protocol is based on the general method for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[1][2]

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile (β-ketonitrile precursor)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-(4-bromophenyl)-3-oxopropanenitrile in absolute ethanol.

  • Addition of Phenylhydrazine: Add a slight molar excess (1.1 equivalents) of phenylhydrazine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound as a solid. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start Materials: 3-(4-bromophenyl)-3-oxopropanenitrile Phenylhydrazine reaction Condensation Reaction (Ethanol, Reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of the target scaffold.

Potential Applications in Drug Discovery

The this compound scaffold holds promise in several therapeutic areas, primarily suggested by the biological activities of its derivatives.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[3][4] The core structure is a key component in several kinase inhibitors, and derivatives often exhibit cytotoxic effects on various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityReference
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivativesHCT 116, MCF-7IC50 = 0.37–0.44 μM[3]
3-aryl-4-alkylpyrazol-5-aminesU-2 OS, A549IC50 = 0.9-1.2 μM[5]
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)RKOIC50 = 9.9 ± 1.1 μM[4]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassMicroorganism(s)Reported MIC (µg/mL)Reference
1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivativesB. cereus, S. aureus6.25[6]
Pyrazolyl 1,3,4-thiadiazine derivativesGram-positive and Gram-negative bacteria, Fungi62.5–125 (antibacterial), 2.9–7.8 (antifungal)[7]
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole DerivativesE. coli, P. mirabilis, B. subtilis, S. aureusNot specified, but showed activity[8]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Kinase Inhibition

The pyrazole nucleus is a privileged scaffold for the development of kinase inhibitors.[9][10] Many pyrazole-containing compounds have been shown to inhibit various kinases involved in cell signaling pathways crucial for cell proliferation and survival.

Diagram: Representative Kinase Signaling Pathway (MAPK/ERK Pathway)

G cluster_pathway Representative MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pyrazole Potential Inhibition by Pyrazole Scaffold Pyrazole->Raf Pyrazole->MEK

Caption: A potential target pathway for pyrazole-based kinase inhibitors.

Protocol: General Kinase Inhibition Assay (Luminescent ADP Detection)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., a member of the MAPK or CDK family)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 384-well plate. Include a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert ADP to ATP, which is then detected in a luciferase-based reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is straightforward, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Based on the activities of related compounds, key areas for investigation include anticancer, antimicrobial, and kinase inhibitory activities. The provided protocols offer a framework for the initial biological evaluation of this scaffold and its future analogs. Further derivatization of the 5-amino group and exploration of different substituents on the phenyl rings could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of derivatives from the versatile starting material, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the functional handles on this starting material offer multiple avenues for chemical diversification to explore structure-activity relationships (SAR) in drug discovery programs. The following protocols detail the synthesis of Schiff base, azo dye, and halogenated derivatives.

Synthesis of Schiff Base Derivatives via a Formylated Intermediate

A common strategy to derivatize primary amines is through the formation of Schiff bases (imines). This section details a two-step process: first, the Vilsmeier-Haack formylation of a suitable precursor to generate a pyrazole-4-carbaldehyde, followed by the condensation of this aldehyde with various substituted anilines to yield the target Schiff base derivatives. This approach is adapted from established methods for the synthesis of pyrazole-4-carboxaldehydes.[1][2]

Experimental Protocol 1.1: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of the key aldehyde intermediate. The reaction proceeds via a Vilsmeier-Haack reaction on 4-bromoacetophenone phenylhydrazone.[1]

Materials:

  • 4-Bromoacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Chloroform

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (22.5 ml) to 0-5 °C in an ice bath.

  • Slowly add phosphoryl chloride (5.6 ml) dropwise to the cold DMF under continuous stirring over a period of 30 minutes. Maintain the temperature below 10 °C.

  • To the resulting Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol) portion-wise.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. A white precipitate will form.

  • Filter the solid precipitate, wash it thoroughly with water, and air dry.

  • Purify the crude product by column chromatography using chloroform as the eluent to obtain colorless prisms of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

Quantitative Data:

Compound Starting Material Reagents Yield (%) Melting Point (°C)

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-Bromoacetophenone phenylhydrazone | POCl₃, DMF | 56 | 140-142 |

Experimental Protocol 1.2: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between the synthesized pyrazole-4-carbaldehyde and various substituted anilines.[2]

Materials:

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in hot ethanol.

  • Add a catalytic amount of glacial acetic acid (0.2 mL) to the solution.

  • Add the respective substituted aniline (1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 7 hours.

  • After cooling the reaction mixture to room temperature, the precipitated Schiff base derivative is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Quantitative Data for Representative Schiff Base Derivatives:

Derivative Substituted Aniline Yield (%)
N-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline 4-Chloroaniline Not Reported
N-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-methoxyaniline 4-Methoxyaniline Not Reported

| 4-(((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | 4-Aminophenol | Not Reported |

Note: While specific yields for these exact derivatives are not available in the cited literature, similar reactions typically proceed in good to excellent yields.

Workflow for Schiff Base Synthesis

G start 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine aldehyde 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde start->aldehyde  Vilsmeier-Haack  Formylation schiff_base Schiff Base Derivative aldehyde->schiff_base aniline Substituted Aniline aniline->schiff_base  Condensation

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Azo Dye Derivatives

The primary amino group at the 5-position of the pyrazole ring can be readily diazotized and coupled with electron-rich aromatic compounds to form intensely colored azo dyes. These compounds have potential applications as biological stains, molecular probes, and therapeutic agents.

Experimental Protocol 2.1: General Procedure for the Synthesis of Azo Dye Derivatives

This protocol describes the diazotization of this compound followed by azo coupling.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or Sodium acetate

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound (1 mmol) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling agent (1 mmol) in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for anilines) and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the appropriate pH (alkaline for phenols, acidic for anilines) to facilitate the coupling reaction.

    • Stir the reaction mixture for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolation:

    • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and air dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.

Quantitative Data for Representative Azo Dye Derivatives:

Derivative Coupling Agent Color Yield (%)
4-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl)diazenyl)phenol Phenol Red Not Reported

| 4-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl)diazenyl)-N,N-dimethylaniline | N,N-Dimethylaniline | Orange-Red | Not Reported |

Note: Yields are expected to be in the moderate to good range based on similar reported syntheses.

Workflow for Azo Dye Synthesis

G start 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine diazonium Diazonium Salt Intermediate start->diazonium  Diazotization  (NaNO₂, HCl) azo_dye Azo Dye Derivative diazonium->azo_dye coupler Coupling Agent (e.g., Phenol) coupler->azo_dye  Azo Coupling

Caption: Workflow for the synthesis of azo dye derivatives.

Synthesis of Halogenated Derivatives

Direct halogenation of the pyrazole ring at the C4 position provides a straightforward method for introducing bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions or to modulate the electronic properties and biological activity of the molecule.

Experimental Protocol 3.1: General Procedure for C4-Halogenation

This protocol is based on the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, dissolve this compound (0.2 mmol) in DMSO (2 mL).

  • Add N-Bromosuccinimide (NBS) (0.3 mmol for bromination) or N-Chlorosuccinimide (NCS) (0.5 mmol for chlorination) to the solution.

  • Stir the reaction mixture at room temperature for 3-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with saturated sodium chloride solution (3 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude residue by flash chromatography (DCM/Ethanol) to afford the desired 4-halogenated product.

Quantitative Data for Halogenated Derivatives:

Derivative Halogenating Agent Yield (%)
4-Bromo-3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine NBS 70-80 (estimated)

| 4-Chloro-3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine | NCS | 55-68 (estimated) |

Note: The yields are estimated based on the halogenation of similar 3-phenyl-1H-pyrazol-5-amine substrates as reported in the literature.[3]

Workflow for Halogenation

G start 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine halogenated 4-Halogenated Derivative start->halogenated  Direct Halogenation  (NBS or NCS) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivative Pyrazole->Akt Pyrazole->mTORC1

References

Application Notes and Protocols for Molecular Docking of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The structural features of this particular compound, including the bromophenyl and phenyl substituents on the pyrazole core, suggest its potential as a ligand for various biological targets. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target). This document provides a detailed protocol for the in silico investigation of this compound with relevant protein targets, which can guide further experimental validation and drug discovery efforts.

Therapeutic Potential

The pyrazole scaffold is a "privileged structure" in drug discovery, frequently found in inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[4] Several pyrazole derivatives have shown potent inhibitory activity against various protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are crucial targets in oncology.[1][5] Additionally, pyrazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammation.[2][6] Given these precedents, this compound is a promising candidate for investigation as an anticancer or anti-inflammatory agent. Molecular docking studies can help elucidate its potential mechanism of action by identifying its preferred protein targets and binding modes.

Experimental Protocols

I. Protein Target Selection and Preparation

  • Target Identification: Based on the known biological activities of similar pyrazole derivatives, potential protein targets for this compound include, but are not limited to:

    • For Anticancer Activity: VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), CDK2 (PDB ID: 2VTO), Epidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17).[1][7]

    • For Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR).[6]

  • Protein Structure Retrieval: Download the 3D crystallographic structure of the selected protein target from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Kollman charges).

    • Define the binding site or active site of the protein. This can be done by identifying the pocket where the native ligand was bound or by using a pocket prediction algorithm.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

II. Ligand Preparation

  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock).

III. Molecular Docking Simulation

This protocol provides a general workflow using AutoDock, a widely used open-source docking software.

  • Grid Box Generation:

    • Define a grid box that encompasses the entire binding site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Set the grid spacing (typically 0.375 Å).

    • Generate the grid parameter file.

  • Docking Parameter Setup:

    • Select a docking algorithm. The Lamarckian genetic algorithm is commonly used in AutoDock.[1]

    • Set the number of docking runs (e.g., 10-100) to ensure adequate sampling of the conformational space.

    • Set other parameters such as population size, maximum number of evaluations, and crossover rate.

  • Running the Docking Simulation:

    • Execute the docking simulation using the prepared protein, ligand, grid parameter, and docking parameter files.

IV. Analysis of Docking Results

  • Binding Pose Analysis:

    • Visualize the docked poses of the ligand within the protein's binding site using a molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Identify the key amino acid residues involved in the binding.

  • Binding Energy Evaluation:

    • Rank the docked poses based on their estimated binding energy (or docking score). Lower binding energies typically indicate more favorable binding.

    • Calculate the inhibition constant (Ki) from the binding energy, if applicable.

  • Clustering Analysis:

    • Group the docked poses into clusters based on their conformational similarity (RMSD). This helps to identify the most populated and energetically favorable binding modes.

Data Presentation

Table 1: Hypothetical Docking Results of this compound with Potential Protein Targets

Protein TargetPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Amino Acid Residues
VEGFR-22QU5-9.80.15Cys919, Asp1046, Glu885
Aurora A2W1G-8.51.2Leu210, Thr217, Arg137
CDK22VTO-9.20.45Leu83, Lys33, Asp86
EGFR1M17-8.90.8Leu718, Thr790, Met793
COX-25IKR-10.10.09Arg120, Tyr355, Ser530

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be obtained from the molecular docking simulations.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB File) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure) Docking_Run Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Result_Analysis Analyze Docking Results Docking_Run->Result_Analysis Binding_Pose Binding Pose Visualization Result_Analysis->Binding_Pose Binding_Energy Binding Energy Calculation Result_Analysis->Binding_Energy Interaction_Analysis Interaction Analysis Result_Analysis->Interaction_Analysis

Caption: Molecular Docking Workflow.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Cell_Response Cellular Responses (Proliferation, Migration, Survival) PLCg->Cell_Response Akt Akt PI3K->Akt Activates Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Ligand 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Ligand->VEGFR2 Inhibits

Caption: Simplified VEGF Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. The following information is designed to address common challenges and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most versatile and widely used method for the synthesis of 5-aminopyrazoles, including the target molecule, is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] In this specific case, the reaction involves the cyclization of 3-(4-bromophenyl)-3-oxopropanenitrile with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[1][2]

Q2: What are the primary challenges and potential side products in this synthesis?

The main challenges in the synthesis of this compound revolve around regioselectivity, incomplete reactions, and potential side reactions.

  • Formation of Regioisomers: The use of a monosubstituted hydrazine like phenylhydrazine can lead to the formation of two possible regioisomers: the desired this compound and the undesired 5-(4-bromophenyl)-1-phenyl-1H-pyrazol-3-amine. The reaction conditions, particularly pH and temperature, can be adjusted to favor the formation of the desired 5-amino isomer, which is often the thermodynamically more stable product.[3]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the cyclization step is not favored under the chosen conditions. This results in a lower yield of the final product.[3]

  • N-Acetylation: If acetic acid is used as a solvent at elevated temperatures, the resulting aminopyrazole can undergo N-acetylation, leading to an amide byproduct.[3]

  • Formation of Fused Heterocycles: 5-Aminopyrazoles are reactive binucleophiles and can undergo further reactions, particularly under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[3]

Q3: How can I control the regioselectivity of the reaction to favor the 5-amino isomer?

Controlling regioselectivity is a critical aspect of this synthesis. To favor the formation of the 5-amino isomer, thermodynamic control is generally preferred. This can often be achieved by:

  • Using an acidic catalyst: A catalytic amount of a weak acid, such as acetic acid, in a non-polar solvent like toluene at reflux can promote the formation of the more stable 5-aminopyrazole.[3]

  • Elevated Temperatures: Heating the reaction mixture, for instance, at the reflux temperature of the solvent, can help overcome the activation energy barrier for the cyclization and favor the thermodynamic product.[3] Microwave-assisted synthesis can also be an effective method for achieving higher temperatures and shorter reaction times.[3]

Q4: What are the recommended purification methods for the final product?

Purification of this compound typically involves standard laboratory techniques.

  • Recrystallization: If a solid product precipitates from the reaction mixture upon cooling, it can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2]

  • Column Chromatography: If the crude product is an oil or a mixture of isomers, purification by column chromatography on silica gel is a common and effective method. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Purity of starting materials (3-(4-bromophenyl)-3-oxopropanenitrile and phenylhydrazine) is low. 2. Reaction conditions (temperature, time) are not optimal. 3. Incomplete cyclization of the hydrazone intermediate.1. Ensure the purity of starting materials. 3-(4-bromophenyl)-3-oxopropanenitrile can be purchased from commercial suppliers. Phenylhydrazine should be freshly distilled if it has discolored. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature. Consider using a higher boiling point solvent or microwave irradiation to drive the reaction to completion. 3. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the cyclization step.
Formation of a Mixture of Regioisomers The reaction conditions favor the formation of both the 3-amino and 5-amino isomers.1. To favor the 5-amino isomer (thermodynamic product), use a catalytic amount of acetic acid in a solvent like toluene and heat to reflux.[3] 2. To favor the 3-amino isomer (kinetic product), the reaction can be carried out at a lower temperature (e.g., 0°C) in a polar solvent.[3]
Discoloration of the Reaction Mixture (Yellow/Red) Phenylhydrazine is prone to air oxidation, which can lead to colored impurities.1. Use freshly distilled or high-purity phenylhydrazine. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil and Difficult to Crystallize The product may be impure, or it may have a low melting point.1. Purify the crude product using column chromatography on silica gel. 2. Attempt to form a salt (e.g., hydrochloride) of the amine, which may be more crystalline.
Exothermic Reaction Leading to Poor Control The condensation reaction between the β-ketonitrile and hydrazine can be exothermic.1. Add the phenylhydrazine dropwise to the solution of the β-ketonitrile, especially during the initial stages of the reaction. 2. Use an ice bath to control the temperature during the addition of reagents.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target molecule under conditions that favor the formation of the 5-amino isomer.

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Phenylhydrazine

  • Toluene (anhydrous)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous toluene (to make a 0.2 M solution).

  • Reagent Addition: To this solution, add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, remove the toluene under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Alternatively, if the product is oily or impure, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 3-(4-bromophenyl)-3-oxopropanenitrile reaction Dissolve in Toluene Add Acetic Acid (cat.) Reflux start1->reaction start2 Phenylhydrazine start2->reaction workup Cool to RT Filter or Evaporate reaction->workup purify Recrystallization or Column Chromatography workup->purify product 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Incomplete Cyclization issue->cause3 solution1 Verify Purity / Purify cause1->solution1 solution2 Optimize Temp. & Time (TLC) cause2->solution2 solution3 Add Acid Catalyst cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing 5-aminopyrazoles?

A1: The most widely employed and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[1][3] Another major route involves the reaction of malononitrile or its derivatives with hydrazines.[1][4][5] Additionally, the condensation of α,β-unsaturated nitriles with hydrazines is a significant synthetic pathway.[6] For a more streamlined approach, three-component, one-pot reactions of an aldehyde, malononitrile, and a hydrazine derivative are often utilized, frequently with the aid of a catalyst to enhance efficiency.[7][8][9][10]

Q2: My synthesis using a substituted hydrazine is producing a mixture of isomers. How can I selectively synthesize the 5-aminopyrazole isomer?

A2: The formation of both 3-aminopyrazole and 5-aminopyrazole regioisomers is a frequent challenge when using monosubstituted hydrazines.[3] The ratio of these isomers is highly dependent on the reaction conditions. To selectively obtain the 5-aminopyrazole isomer, which is often the thermodynamically more stable product, it is recommended to use neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of the initial intermediates, favoring the formation of the most stable product.[3] For example, refluxing the reactants in ethanol with a catalytic amount of acetic acid can promote the desired regioselectivity.[3][6]

Q3: What are common side products in 5-aminopyrazole synthesis, and how can their formation be minimized?

A3: Besides the undesired regioisomer, common side products include uncyclized hydrazone intermediates, which can accumulate if the cyclization step is incomplete.[3] To minimize this, ensure sufficient reaction time and temperature, or consider using a catalyst to promote cyclization.[3][7] Another potential side product is the N-acetylated aminopyrazole, which can form if acetic acid is used as a solvent at high temperatures.[3] Using a catalytic amount of acid instead of the solvent quantity can mitigate this. Furthermore, 5-aminopyrazoles are nucleophilic and can react further, especially under harsh conditions, to form fused heterocyclic systems.[3][11] Careful control of stoichiometry and reaction conditions is crucial to prevent these subsequent reactions.

Q4: My reaction is sluggish or results in a low yield. What strategies can I employ to improve the outcome?

A4: Low yields can often be addressed by optimizing the reaction conditions. The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been reported for 5-aminopyrazole synthesis, including Lewis acids, solid-supported catalysts, and nanocatalysts.[7][8] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields, particularly for slow reactions.[6][12] The choice of solvent can also have a significant impact; for instance, conducting the reaction in a water/ethanol mixture has been shown to be highly effective in some three-component syntheses.[7][10] Finally, ensuring the purity of starting materials is critical, as impurities can interfere with the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Starting Materials Verify the purity of your β-ketonitrile, malononitrile, or α,β-unsaturated nitrile and hydrazine starting materials. Impurities can inhibit the reaction.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Some cyclizations require reflux conditions to proceed efficiently.[2] Consider a trial reaction using microwave irradiation to accelerate the reaction.[12]
Inappropriate Solvent The polarity of the solvent can influence the reaction rate. If your current solvent is non-polar, try a polar protic solvent like ethanol or a polar aprotic solvent.[2][7] For some multicomponent reactions, an aqueous ethanol mixture has proven effective.[7][10]
Lack of Catalyst For challenging substrates, a catalyst may be necessary. Introduce a catalytic amount of a Lewis acid (e.g., FeCl₃) or a solid-supported catalyst.[7][12]
Issue 2: Mixture of 3- and 5-Aminopyrazole Regioisomers
Possible Cause Troubleshooting Step
Use of Substituted Hydrazine This is the primary cause of regioisomer formation.[3] The reaction conditions dictate the product ratio.
Kinetic vs. Thermodynamic Control To favor the 5-aminopyrazole (thermodynamic product), use neutral or acidic conditions and a higher reaction temperature (e.g., reflux).[3][6] For the 3-aminopyrazole (kinetic product), employ basic conditions and lower temperatures.[6]
Solvent Effects The choice of solvent can influence regioselectivity. Experiment with different solvents, such as toluene with acetic acid for the 5-amino isomer or ethanol with sodium ethoxide for the 3-amino isomer.[6]
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.
Presence of Side Products If simple filtration or recrystallization is insufficient, column chromatography is a common and effective method for separating the desired product from impurities.
Catalyst Residue If a homogeneous catalyst was used, perform an aqueous workup to remove it. For heterogeneous catalysts, simple filtration is usually sufficient.[7]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This protocol is a general method for the synthesis of 5-aminopyrazoles via the condensation of β-ketonitriles with hydrazines.[1][2]

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve the β-ketonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative to the solution.

  • If desired for regioselectivity or to promote the reaction, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol describes a one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Water/Ethanol (1:1 mixture)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[7]

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde, malononitrile, phenylhydrazine, and the catalyst.

  • Add the water/ethanol solvent mixture.

  • Stir the mixture at 55 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add hot ethanol or chloroform to the reaction mixture to dissolve the product.

  • Separate the catalyst by centrifugation or filtration.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the crude product from ethanol to obtain the pure 5-aminopyrazole-4-carbonitrile.[7]

Data Summary

Table 1: Comparison of Catalysts for a Three-Component Synthesis
CatalystYield (%)Reaction Time (min)Reference
LDH2360[7]
LDH@PTRMS3060[7]
LDH@PTRMS@DCMBA@CuI 93 15 [7]
Table 2: Effect of Solvent on a Three-Component Synthesis
SolventYield (%)Reference
EthanolGood[10]
Water/Ethanol MixturesIncreased with higher water proportion[10]
Water Excellent [10]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product beta-Ketonitrile beta-Ketonitrile Condensation Condensation beta-Ketonitrile->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Forms Cyclization Cyclization 5-Aminopyrazole 5-Aminopyrazole Cyclization->5-Aminopyrazole Hydrazone Intermediate->Cyclization Undergoes

Caption: General synthesis of 5-aminopyrazole from a β-ketonitrile.

Troubleshooting_Logic Start Low Yield Issue Condition1 Check Starting Material Purity Start->Condition1 Condition2 Optimize Temperature Condition1->Condition2 If pure Condition3 Change Solvent Condition2->Condition3 If no improvement Condition4 Introduce Catalyst Condition3->Condition4 If no improvement End Yield Improved Condition4->End Leads to

Caption: Troubleshooting workflow for low yield in 5-aminopyrazole synthesis.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This can lead to two distinct products. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][3]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen atom.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4][5][6] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding.[7] In contrast, aprotic solvents may favor the formation of the other regioisomer.[7][8]

  • Temperature: Reaction temperature can also play a role in controlling the regioselectivity of the reaction.[9]

Q3: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired product?

A3: To improve regioselectivity, consider the following troubleshooting steps:

  • Solvent Modification: If you are using a standard solvent like ethanol, switching to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity.[4][5][6]

  • pH Adjustment: If your hydrazine has two nitrogens with different basicities, adjusting the pH can help control which nitrogen acts as the primary nucleophile. Acidic conditions will protonate the more basic nitrogen, reducing its nucleophilicity.[1]

  • Temperature Control: Systematically varying the reaction temperature may favor the formation of one regioisomer over the other.[9]

  • Re-evaluate Starting Materials: The electronic and steric properties of your substituents on both the 1,3-dicarbonyl and the hydrazine are crucial. If possible, modifying a substituent to be more sterically bulky or to have a stronger electron-withdrawing/donating effect can direct the reaction.[1][3]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

1,3-Diketone (R1, R2)HydrazineSolventRegioisomer Ratio (A:B)Yield (%)Reference
4,4,4-trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineEtOH1:1.385[4]
4,4,4-trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineTFE85:1590[4]
4,4,4-trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineHFIP97:395[4]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1:1.288[4]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE90:1092[4]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:196[4]

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 5-position and the trifluoromethyl group at the 3-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is based on the findings that fluorinated alcohols can significantly enhance the regioselectivity of the Knorr pyrazole synthesis.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole regioisomer.

Visual Guides

Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G Factors Influencing Regioselectivity cluster_reactants Reactants cluster_factors Influencing Factors Dicarbonyl 1,3-Dicarbonyl Sterics Steric Effects Dicarbonyl->Sterics Electronics Electronic Effects Dicarbonyl->Electronics Hydrazine Hydrazine Hydrazine->Sterics Hydrazine->Electronics RegioisomerA Regioisomer A Sterics->RegioisomerA Directs to less hindered site RegioisomerB Regioisomer B Electronics->RegioisomerB Directs to more electrophilic site Solvent Solvent Choice Solvent->RegioisomerA e.g., HFIP pH Reaction pH pH->RegioisomerB Controls N nucleophilicity Mixture Regioisomeric Mixture RegioisomerA->Mixture RegioisomerB->Mixture

Caption: Key factors determining the regiochemical outcome of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity Start Start: Poor Regioselectivity Observed ChangeSolvent Change to Fluorinated Solvent (TFE, HFIP) Start->ChangeSolvent AdjustpH Adjust Reaction pH ChangeSolvent->AdjustpH No Improved Regioselectivity Improved ChangeSolvent->Improved Yes ModifyReactants Modify Reactant Substituents AdjustpH->ModifyReactants No AdjustpH->Improved Yes ModifyReactants->Improved Yes NotImproved No Improvement ModifyReactants->NotImproved No

Caption: A stepwise guide for optimizing the regioselectivity of pyrazole synthesis.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyrazole N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination focused on pyrazole N-arylation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig N-arylation of pyrazoles?

The success of a Buchwald-Hartwig reaction for pyrazole N-arylation hinges on the careful selection of several components. The key parameters to optimize are the palladium precursor, the phosphine ligand, the base, and the solvent. The electronic properties and steric hindrance of both the pyrazole and the aryl halide coupling partner will significantly influence the optimal conditions.

Q2: Which is a better catalyst system for pyrazole N-arylation: Palladium or Copper?

Both palladium and copper-based catalyst systems can be effective for pyrazole N-arylation.[1][2]

  • Palladium-catalyzed (Buchwald-Hartwig) reactions are often more versatile and utilize a wide range of well-defined ligands and pre-catalysts, allowing for fine-tuning of reactivity.[3] They are particularly effective for coupling with a broad scope of aryl halides.

  • Copper-catalyzed (Ullmann-type) reactions can be a cost-effective alternative and sometimes offer complementary reactivity, especially with aryl iodides and bromides.[1][4] Copper-diamine catalyst systems have shown good yields in the N-arylation of various heterocycles, including pyrazoles.[1][2]

The choice between palladium and copper will depend on the specific substrates, desired reaction conditions (e.g., temperature), and cost considerations.

Q3: Can pyrazole itself inhibit the catalytic cycle?

Yes, pyrazoles can act as N-ligands and potentially coordinate to the palladium center. This can sometimes inhibit the catalytic cycle by competing with the desired phosphine ligand, leading to lower yields or catalyst deactivation. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by favoring coordination of the phosphine over the pyrazole substrate.

Q4: What are common side reactions in pyrazole N-arylation and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or protic impurities. Using a strong, non-protic base and ensuring anhydrous conditions can minimize this.

  • β-Hydride Elimination: This can occur when using amine coupling partners with β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[5] Choosing amines without β-hydrogens or using specific ligand/catalyst combinations can prevent this.[5]

  • Homocoupling: Dimerization of the aryl halide. This is often a result of suboptimal catalyst activity or reaction conditions.

  • Competitive C-arylation: While N-arylation is generally favored, C-arylation at other positions on the pyrazole ring can occur under certain conditions. Careful optimization of the catalyst system and reaction conditions is crucial for regioselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.- Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[6] - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7]
2. Inappropriate ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, tBuDavePhos, XPhos).[5][7][8] - For some substrates, bidentate ligands like Xantphos may be effective.
3. Incorrect base.- Strong, non-nucleophilic bases are generally preferred (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).[7] - The choice of base can be substrate-dependent; screen a variety of bases.
4. Unsuitable solvent.- Toluene, dioxane, and THF are commonly used.[9] - Ensure the solvent is anhydrous and degassed.
5. Low reaction temperature.- Pyrazole N-arylation often requires elevated temperatures (80-120 °C).[10]
Reaction Stalls 1. Catalyst deactivation.- Increase catalyst loading. - Use a more robust ligand. - Ensure strict exclusion of air and moisture.
2. Product inhibition.- Dilute the reaction mixture.
Multiple Products (Poor Regioselectivity) 1. Arylation at different nitrogen atoms of the pyrazole.- For unsymmetrical pyrazoles, steric hindrance often directs arylation to the less hindered nitrogen. - The choice of ligand and solvent can influence regioselectivity.
2. Competitive C-arylation.- Optimize the catalyst system to favor N-arylation. This may involve ligand and temperature screening.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities.- Use anhydrous solvents and reagents. Dry the pyrazole and base thoroughly before use.
2. Suboptimal base.- A weaker base might be beneficial if the substrate is base-sensitive, but it may require higher temperatures or longer reaction times.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the N-arylation of pyrazoles under various conditions.

Table 1: Comparison of Ligands for the N-Arylation of 4-Iodo-1H-1-tritylpyrazole with Piperidine [5]

EntryLigandSolventTemperature (°C)Time (min)Yield (%)
1XPhosXylene1601070
2SPhosXylene1601065
3RuPhosXylene1601058
4tBuXPhosXylene1601085
5tBuDavePhosXylene1601092

Reaction Conditions: 4-iodo-1H-1-tritylpyrazole (1.0 equiv), piperidine (2.0 equiv), Pd₂(dba)₃ (10 mol%), Ligand (20 mol%), K₂CO₃ (2.0 equiv), microwave irradiation.

Table 2: Effect of Base and Solvent on the N-Arylation of 4-Bromo-1H-1-tritylpyrazole with Piperidine [5]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃Toluene1601075
2K₂CO₃Dioxane1601081
3K₂CO₃Xylene1601095
4Cs₂CO₃Xylene1601088
5K₃PO₄Xylene1601079
6NaOtBuXylene1601090

Reaction Conditions: 4-bromo-1H-1-tritylpyrazole (1.0 equiv), piperidine (2.0 equiv), Pd₂(dba)₃ (10 mol%), tBuDavePhos (20 mol%), Base (2.0 equiv), microwave irradiation.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Pyrazole: [5]

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the pyrazole (1.0 equiv), the aryl halide (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-10 mol%), and the phosphine ligand (e.g., tBuDavePhos, 4-20 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-160 °C) with vigorous stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed N-Arylation of Pyrazole: [1]

  • Preparation: In a reaction tube, combine CuI (5-10 mol%), the pyrazole (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Reagent Addition: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%) and the solvent (e.g., dioxane) under an argon atmosphere.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at the desired temperature (e.g., 110 °C) for 24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter, and concentrate. Purify the residue by silica gel chromatography.

Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(PyrazoleH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (Pyrazole) Amide_complex L₂Pd(II)(Ar)(Pyrazole) Amine_complex->Amide_complex Deprotonation (-HX, Base) Amide_complex->Pd0 Reductive Elimination Product N-Arylpyrazole Amide_complex->Product Product (Ar-Pyrazole) Troubleshooting_Workflow Start Start: Low/No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., XPhos, tBuDavePhos) Check_Catalyst->Screen_Ligands No Check_Purity Are Reagents Anhydrous? Check_Catalyst->Check_Purity Yes Screen_Bases Screen Bases (e.g., NaOtBu, K₃PO₄) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane) Screen_Bases->Screen_Solvents Increase_Temp Increase Temperature Screen_Solvents->Increase_Temp Success Reaction Optimized Increase_Temp->Success Check_Purity->Screen_Ligands Yes Dry_Reagents Dry Solvents & Reagents Check_Purity->Dry_Reagents No Dry_Reagents->Check_Catalyst

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated heterocyclic compounds?

A1: Common impurities include unreacted starting materials, over-brominated or other positional isomers, and byproducts from the specific synthetic route. For instance, in Skraup synthesis of bromoquinolines, tarry byproducts are common.[1] If N-Bromosuccinimide (NBS) is used for bromination, residual NBS and its byproduct, succinimide, are primary impurities.

Q2: How do I choose the best purification method for my brominated heterocyclic compound?

A2: The choice of purification method depends on the scale of your reaction, the physical state of your product (solid or liquid), and the nature of the impurities. Column chromatography is versatile for separating closely related impurities. Recrystallization is excellent for solid compounds with relatively high initial purity (>85-90%). Liquid-liquid extraction, particularly acid-base extraction, is effective for separating basic or acidic compounds from neutral impurities.[1]

Q3: My brominated heterocyclic compound appears to be degrading on the silica gel column. What can I do?

A3: Some brominated heterocycles, especially electron-rich ones like indoles, can be sensitive to the acidic nature of silica gel, leading to decomposition or streaking.[2] To mitigate this, you can use silica gel deactivated with a base like triethylamine (by adding ~1% to your eluent) or switch to a more neutral stationary phase like alumina.[2]

Q4: I am observing debromination of my compound during purification. What causes this and how can I prevent it?

A4: Debromination can occur under certain conditions, particularly during palladium-catalyzed cross-coupling reactions if the reaction is not complete, leaving residual catalyst that can be problematic in purification. It can also be a side reaction in other transformations. Careful control of reaction conditions and thorough quenching of the catalyst before workup are crucial. If debromination is suspected during chromatography, minimizing the time the compound spends on the column and using a deactivated stationary phase may help.

Q5: How can I assess the purity of my final brominated heterocyclic compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting non-volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), provides structural confirmation and can determine absolute purity against an internal standard.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds.

Troubleshooting Guides

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is inappropriate.[1] Low-melting solids are also prone to oiling out.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to decrease saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If using a mixed solvent system, you may need to adjust the solvent ratio by adding more of the solvent in which the compound is more soluble.

Issue 2: No crystals form, even after cooling.

  • Possible Cause: Too much solvent was used, leading to a solution that is not saturated at the lower temperature. The solution may also be supersaturated.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of the pure compound.

    • Reduce solvent volume: Evaporate some of the solvent and allow the solution to cool again.

    • Cool to a lower temperature: Use an ice-salt bath to achieve temperatures below 0 °C.

Issue 3: The yield of recovered crystals is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature filtration.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the mother liquor (the solution remaining after filtration) to recover a second crop of crystals.

Column Chromatography

Issue 1: The brominated starting material and the product have very similar Rf values and co-elute.

  • Possible Cause: The polarity difference between the starting material and the product is insufficient for separation with the chosen eluent.

  • Troubleshooting Steps:

    • Optimize the solvent system: Test a range of solvent systems with different polarities and compositions. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can improve separation.

    • Use a shallower gradient: If using gradient elution, make the increase in polarity more gradual.

    • Try a different stationary phase: Consider using alumina or reverse-phase silica.

Issue 2: The compound is streaking on the TLC plate and eluting from the column over many fractions.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase, it might be degrading, or the column could be overloaded.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

    • Reduce the amount of sample loaded: Overloading the column leads to poor separation.

    • Check for compound stability: Run a small spot on a TLC plate and let it sit for an hour before eluting to see if degradation occurs.

Data Presentation

Comparison of Purification Methods for Bromoquinolines
Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[1]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[1]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[1]
Data adapted from a study on a bromoquinoline derivative.[1]
Purity and Yield Data for Brominated Indole Derivatives
CompoundPurification MethodYield (%)Purity (%)Source
DMB protected 3-bromo indole derivativeColumn Chromatography (10% EtOAc-hexane)87Not Specified[7]
3-bromo-1H-indole-2-carbaldehydeNot specified post-reaction60-70 (expected)>95[8]
5-bromoindoleCrystallizationNot specified99.2 (by HPLC)[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (General Procedure)
  • Eluent Selection: A small amount of the crude brominated heterocyclic compound is dissolved in a suitable solvent and spotted on a TLC plate. The plate is developed in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: A glass column is packed with silica gel as a slurry in the chosen non-polar solvent component of the eluent. The packing should be uniform and free of air bubbles. A layer of sand is added to the top of the silica gel.

  • Sample Loading: The crude product is dissolved in a minimal amount of a volatile solvent. This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Elution and Fraction Collection: The eluent is carefully added to the column, and gentle pressure is applied to begin elution. Fractions are collected in test tubes and monitored by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified brominated heterocyclic compound.[1]

Protocol 2: Purification by Recrystallization (Mixed Solvent System)
  • Dissolution: The crude solid is placed in an Erlenmeyer flask. The "good" solvent (in which the compound is soluble) is added dropwise at an elevated temperature until the solid just dissolves.

  • Addition of "Bad" Solvent: While the solution is still hot, the "bad" solvent (in which the compound is insoluble) is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate.

  • Crystallization: The flask is removed from the heat and allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath for at least 30 minutes.[1]

  • Isolation and Drying: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of the cold "bad" solvent and then dried under vacuum.[1]

Protocol 3: Purification by Liquid-Liquid Extraction (Acid-Base)
  • Dissolution: The crude mixture is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Extraction: A dilute aqueous acid solution (e.g., 1 M HCl) is added to the separatory funnel. The funnel is stoppered, shaken gently with frequent venting, and the layers are allowed to separate. The basic brominated heterocyclic compound will be protonated and move into the aqueous layer. The aqueous layer is drained and saved. This step is repeated 2-3 times.

  • Basification: The combined aqueous layers are placed in a clean separatory funnel and a dilute aqueous base (e.g., 1 M NaOH) is added until the solution is basic. This deprotonates the heterocyclic compound, making it soluble in organic solvents again.

  • Back-Extraction: A fresh portion of organic solvent is added to the basic aqueous solution in the separatory funnel. The funnel is shaken, and the layers are separated. The organic layer now contains the purified basic compound. This back-extraction is repeated 2-3 times.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified brominated heterocyclic compound.

Visualizations

experimental_workflow start Crude Brominated Heterocycle assess_purity Assess Initial Purity (TLC, NMR) start->assess_purity decision Select Purification Method assess_purity->decision chromatography Column Chromatography decision->chromatography Complex Mixture/ Similar Polarity recrystallization Recrystallization decision->recrystallization Solid >85% Pure extraction Liquid-Liquid Extraction decision->extraction Acidic/Basic Impurities analyze_fractions Analyze Fractions (TLC) chromatography->analyze_fractions evaporate Evaporate Solvent recrystallization->evaporate extraction->evaporate combine_pure Combine Pure Fractions analyze_fractions->combine_pure combine_pure->evaporate check_purity Check Final Purity (HPLC, NMR) evaporate->check_purity final_product Pure Compound check_purity->final_product

General workflow for the purification of brominated heterocyclic compounds.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystals cool->observe problem Problem Occurs observe->problem no_crystals No Crystals Form problem->no_crystals No oiling_out Compound Oils Out problem->oiling_out Oil crystals_ok Crystals Form problem->crystals_ok Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reheat_add_solvent Reheat to Dissolve Oil, Add More 'Good' Solvent oiling_out->reheat_add_solvent low_yield Low Yield concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor filter_dry Filter and Dry Crystals crystals_ok->filter_dry filter_dry->low_yield Check Yield end Pure Crystals filter_dry->end Acceptable Yield reduce_solvent Reduce Solvent Volume (Evaporate & Re-cool) induce_crystallization->reduce_solvent slow_cooling Ensure Very Slow Cooling reheat_add_solvent->slow_cooling

Troubleshooting workflow for recrystallization issues.

purification_logic start Crude Product is_solid Is the product a solid? start->is_solid initial_purity Initial purity >85%? is_solid->initial_purity Yes acid_base_properties Does the compound have acidic or basic properties? is_solid->acid_base_properties No (Liquid) recrystallize Recrystallization initial_purity->recrystallize Yes chromatography Column Chromatography initial_purity->chromatography No extraction Acid-Base Extraction acid_base_properties->extraction Yes distillation Distillation (if liquid) acid_base_properties->distillation No extraction->chromatography Further purification may be needed

References

stability issues of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered during the handling and use of this compound in solution.

Issue: Precipitate formation in the stock solution.

  • Question: I dissolved this compound in an organic solvent, but a precipitate formed over time. What is the cause and how can I resolve this?

    • Answer: Precipitate formation can be due to several factors:

      • Low Solubility: The concentration of your stock solution may exceed the solubility limit of the compound in the chosen solvent, especially during storage at lower temperatures.

      • Solution Degradation: The compound may be degrading, and the precipitate could be a less soluble degradation product.

      • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the compound, leading to precipitation.

    • Troubleshooting Steps:

      • Verify Solubility: Check the solubility of the compound in the selected solvent. If the information is unavailable, perform a solubility test by preparing serial dilutions.

      • Gentle Warming and Sonication: Try gently warming the solution (if the compound's thermal stability permits) and sonicating to redissolve the precipitate.

      • Solvent Selection: Consider using a different solvent or a co-solvent system to improve solubility.

      • Fresh Preparation: Prepare fresh solutions before each experiment to minimize the risk of precipitation and degradation.

      • Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation.

Issue: Inconsistent results in biological assays.

  • Question: I am observing variability in my experimental results when using a solution of this compound. Could this be a stability issue?

    • Answer: Yes, inconsistent results are a common indicator of compound instability in the assay medium. The active concentration of the compound may be decreasing over the course of the experiment due to degradation. Pyrazole derivatives can be susceptible to hydrolysis, oxidation, and photodegradation.[1]

    • Troubleshooting Steps:

      • Minimize Exposure to Light: Protect the solution from light by using amber vials or covering the container with aluminum foil, as pyrazole compounds can undergo photodegradation.[1]

      • Control pH: The stability of pyrazole derivatives can be pH-dependent.[1] Assess the pH of your assay buffer and consider performing a pH-stability profile of your compound.

      • Use Freshly Prepared Solutions: Prepare dilutions of your compound from a fresh stock solution immediately before each experiment.

      • Time-Course Experiment: Analyze the stability of the compound in your assay buffer over the duration of your experiment. Take samples at different time points and analyze them by HPLC or LC-MS to quantify the parent compound.

Issue: Appearance of new peaks in HPLC/LC-MS analysis.

  • Question: I am analyzing my solution of this compound and see new, unexpected peaks in the chromatogram. What could be the cause?

    • Answer: The appearance of new peaks is a strong indication of degradation. The pyrazole ring, while relatively stable, can be subject to oxidative conditions, and the overall molecule can degrade under various stressors.[1]

    • Troubleshooting Steps:

      • Forced Degradation Study: To identify the nature of the degradation, perform a forced degradation study. This involves exposing the compound to harsh conditions to accelerate the degradation process and identify the resulting products.[1]

      • Analyze Degradation Products: Use LC-MS/MS to characterize the structure of the degradation products. This information can help elucidate the degradation pathway.

      • Review Solvent and Storage Conditions: Ensure the solvent is of high purity and free of contaminants that could promote degradation (e.g., peroxides in ethers). Store the solution under appropriate conditions (e.g., protected from light, at a low temperature, under an inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the general stability of pyrazole derivatives, the potential degradation pathways for this compound include:

  • Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but the amine group and the phenyl rings can be susceptible to oxidative degradation, potentially leading to N-oxides or hydroxylated species.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[1]

  • Hydrolysis: While the core pyrazole structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to ring-opening or other hydrolytic degradation, although this is less common for the pyrazole ring itself compared to derivatives with ester groups.[1]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation or stress testing study is a systematic way to evaluate the stability of a compound. The International Council for Harmonisation (ICH) guidelines suggest the following conditions:[1]

Stress ConditionRecommended Protocol
Acidic Hydrolysis 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).
Basic Hydrolysis 0.1 M NaOH at room temperature or slightly elevated.
Oxidative Degradation 3-30% hydrogen peroxide (H₂O₂) at room temperature.
Photostability Expose the solution to a combination of visible and UV light in a photostability chamber.
Thermal Stress Heat the solution at an elevated temperature (e.g., 60-80 °C).

Q3: What analytical methods are recommended for stability testing?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the molecular weights of degradation products, which is crucial for elucidating their structures.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (typically at the λmax).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions by diluting the stock solution in the desired matrix (e.g., assay buffer).

    • Inject the samples onto the HPLC system and record the chromatograms.

    • The percentage of the parent compound remaining can be calculated by comparing the peak area at a specific time point to the initial peak area (t=0).

Visualizations

degradation_pathway parent 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine oxidized Oxidized Products (e.g., N-oxides, hydroxylated species) parent->oxidized Oxidative Stress (e.g., H₂O₂) photo Photodegradation Products parent->photo Light Exposure (UV/Vis) hydrolyzed Hydrolytic Products (under extreme pH) parent->hydrolyzed Acidic/Basic Conditions

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_stability Is compound stability suspected? start->check_stability prepare_fresh Prepare Fresh Solutions Immediately Before Use check_stability->prepare_fresh Yes other_factors Investigate Other Experimental Variables check_stability->other_factors No protect_light Protect from Light prepare_fresh->protect_light control_ph Evaluate and Control pH protect_light->control_ph forced_degradation Perform Forced Degradation Study control_ph->forced_degradation analyze_hplc Analyze by HPLC/LC-MS forced_degradation->analyze_hplc end Optimized Protocol analyze_hplc->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Photodegradation of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation of halogenated organic compounds.

Troubleshooting Guides

This section addresses common issues encountered during photodegradation experiments.

Issue 1: Low or No Degradation of the Halogenated Compound

Q1: My target halogenated organic compound is not degrading or the degradation rate is very low. What are the possible causes and solutions?

A1: Low degradation efficiency is a common issue with several potential causes. Consider the following troubleshooting steps:

  • Light Source:

    • Wavelength Mismatch: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the photocatalyst or the target compound (for direct photolysis).[1] Many common photocatalysts like TiO₂ are primarily activated by UV light (~<400 nm).[2]

    • Insufficient Light Intensity: Low light intensity will result in fewer generated electron-hole pairs and consequently lower production of reactive oxygen species (ROS).[3] Verify the lamp's output and consider moving the reactor closer to the source or using a more powerful lamp.

    • Lamp Aging: The output of lamps, especially mercury lamps, can decrease over time. Refer to the manufacturer's specifications for the lamp's lifespan and replace if necessary.

  • Photocatalyst Issues:

    • Inappropriate Catalyst: The chosen photocatalyst may not be efficient for your specific compound. Consider screening different photocatalysts. Modified TiO₂ or other semiconductors might offer better performance under visible light.[4][5]

    • Catalyst Loading: There is an optimal catalyst concentration. Too little catalyst results in insufficient active sites for the reaction.[6] Conversely, too much catalyst can lead to light scattering and a decrease in the penetration of light into the solution, reducing efficiency.[7] An optimal loading of TiO₂ was found to be 400 mg/L in one study.[7]

    • Catalyst Deactivation: The catalyst surface can become fouled by intermediates or the parent compound, blocking active sites. Try washing the catalyst with a suitable solvent or regenerating it through heat treatment as per literature protocols.

  • Solution Chemistry:

    • Incorrect pH: The pH of the solution can significantly affect the surface charge of the photocatalyst and the speciation of the target compound. The point of zero charge (pzc) of TiO₂ is around 6.25, meaning its surface is positively charged at lower pH and negatively charged at higher pH. This can influence the adsorption of charged pollutants.[8] The optimal pH for degradation can vary; for example, the degradation of 2,4-dichlorophenol was found to be faster at pH 5-7.[9]

    • Presence of Scavengers: Other substances in your solution (e.g., certain anions, organic matter) can compete for the reactive oxygen species, reducing the degradation rate of your target compound.

  • Experimental Setup:

    • Poor Mass Transfer: Ensure adequate mixing to keep the photocatalyst suspended and to bring the target compound into contact with the catalyst surface.

    • Oxygen Limitation: Dissolved oxygen is a crucial electron scavenger that promotes the formation of superoxide radicals.[3] Ensure your solution is well-aerated, for example, by bubbling air or oxygen through it.

Issue 2: Poor Reproducibility of Results

Q2: I am getting inconsistent results between experimental runs. What could be the cause?

A2: Poor reproducibility can stem from several factors. Systematically check the following:

  • Inconsistent Catalyst Suspension: Ensure the photocatalyst is uniformly suspended in each experiment. Use consistent stirring or sonication methods before starting the irradiation.

  • Fluctuations in Light Intensity: Lamp output can fluctuate with temperature and age. Allow the lamp to warm up and stabilize before starting each experiment.

  • Temperature Variations: Photocatalytic reactions can be temperature-dependent. Use a cooling jacket or a constant temperature bath to maintain a consistent reaction temperature.[10]

  • Inaccurate Sample Preparation: Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and volumetric flasks.

  • Changes in Sample Matrix: If using real water samples, their composition can vary, affecting the degradation process. For method development, it is advisable to use ultrapure water spiked with the target compound.

Issue 3: Problems with Analytical Measurements (HPLC/GC-MS)

Q3: I am facing issues with the analysis of my samples using HPLC or GC-MS, such as peak tailing, ghost peaks, or no peaks.

A3: Analytical instrumentation issues can be complex. Here are some common problems and solutions:

  • For HPLC Analysis:

    • Peak Tailing: This is often caused by interactions between basic compounds and acidic silanols on the column.[11] Try lowering the pH of the mobile phase or using a high-purity silica column.[11]

    • Ghost Peaks: These can appear due to late elution of strongly retained compounds from a previous injection or impurities in the mobile phase.[11] Ensure adequate flushing of the column between runs and use high-purity solvents.

    • No Peaks or Low Sensitivity: This could be due to sample degradation, incorrect injection volume, or a detector issue.[12][13] Verify your sample preparation and storage, check the injector for leaks, and ensure the detector is functioning correctly.[12][13]

  • For GC-MS Analysis:

    • Peak Broadening and Tailing: This may result from poor column installation, active sites in the injector liner, or an incorrect injector temperature.[14] Reinstall the column, use a deactivated liner, and optimize the injector temperature.[14][15]

    • No Peaks: This could be due to a blocked syringe, a broken column, or a problem with the detector (e.g., burned-out filament).[16] Systematically check each component of the instrument.

    • Extra Peaks: Contamination from the septum, sample vials, or carrier gas can lead to extraneous peaks.[14] Use high-quality consumables and ensure the purity of your gases.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photodegradation of halogenated organic compounds?

A1: The photodegradation of halogenated organic compounds, particularly through heterogeneous photocatalysis, involves the generation of highly reactive oxygen species (ROS). The process can be summarized as follows:

  • Light Absorption: A semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy greater than or equal to its band gap, leading to the formation of an electron-hole pair (e⁻-h⁺).

  • Charge Separation and Migration: The photogenerated electrons and holes migrate to the surface of the catalyst.

  • Redox Reactions:

    • The holes (h⁺) in the valence band can oxidize water molecules or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).

    • The electrons (e⁻) in the conduction band can reduce dissolved oxygen molecules to form superoxide radical anions (•O₂⁻).

  • Pollutant Degradation: The highly reactive •OH and •O₂⁻ radicals attack the halogenated organic compound, leading to its degradation through processes like dehalogenation, hydroxylation, and ring-opening, eventually mineralizing it to CO₂, H₂O, and inorganic halides.[17]

Q2: How do I choose the right photocatalyst for my experiment?

A2: The choice of photocatalyst depends on several factors:

  • Target Compound: Some catalysts show higher efficiency for specific classes of compounds.

  • Light Source: If you are using visible light, you will need a photocatalyst with a narrower band gap or one that has been modified (e.g., through doping) to absorb in the visible region.[4]

  • pH of the Solution: The surface charge of the catalyst and its interaction with the pollutant are pH-dependent.[8]

  • Cost and Availability: TiO₂ (specifically Degussa P25) is widely used due to its high efficiency, stability, and low cost.[8]

Q3: How can I identify the intermediate products of the photodegradation process?

A3: The identification of intermediates is crucial for understanding the degradation pathway and ensuring that no more toxic byproducts are formed. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Vis or diode-array detector (DAD) to initially separate and detect intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation information for more definitive identification of polar intermediates.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile intermediates. Derivatization may be necessary for polar compounds.[3]

Q4: What are the key parameters that I need to control and report in my photodegradation experiments?

A4: To ensure the reproducibility and comparability of your results, it is essential to control and report the following parameters:

  • Photocatalyst: Type, manufacturer, crystal structure, particle size, surface area, and catalyst loading (e.g., in g/L).[8][18]

  • Light Source: Type of lamp, emission spectrum, light intensity (e.g., in mW/cm²), and the geometry of the reactor with respect to the light source.[1]

  • Reactant: Initial concentration of the halogenated organic compound.

  • Solution: pH, temperature, and the composition of the solution (e.g., ultrapure water, buffer, presence of other substances).[1][8]

  • Reaction Conditions: Reaction volume, stirring rate, and aeration (e.g., flow rate of air or oxygen).

Data Presentation

Table 1: Kinetic Data for the Photodegradation of 2,4-Dichlorophenol (2,4-DCP)

PhotocatalystLight SourceInitial [2,4-DCP] (mg/L)Catalyst Loading (g/L)pHPseudo-first-order rate constant (k, min⁻¹)Degradation Efficiency (%)Time (min)Reference
UV/PersulfateUVNot SpecifiedN/A5-735.1 x 10⁻³Not SpecifiedNot Specified[9]
Ag/AgBrUVNot SpecifiedNot SpecifiedNot SpecifiedNot Specified83.4300[19]
Ag/AgBrVisibleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified89.4300[19]
TiO₂UV201.0Not SpecifiedNot Specified>95120[10]
0.5% Ag-TiO₂UV-A201.0Not SpecifiedNot Specified~100120[10]
CQDs/ZnIn₂S₄Xe Lamp100.25Not SpecifiedNot Specified89.25Not Specified[17]

Table 2: Kinetic Data for the Photodegradation of Brominated Flame Retardants (BFRs)

BFRSolventLight Wavelength (nm)Initial Conc. (mg/L)Pseudo-first-order rate constant (k, min⁻¹)Reference
HBB, PBT, PBBA, PBEBAcetone180-40010.1702 - 0.3008[20][21]
HBB, PBT, PBBA, PBEBToluene180-40010.0408 - 0.0534[20][21]
HBB, PBT, PBBA, PBEBn-Hexane180-40010.0124 - 0.0299[20][21]
HBBVarious Soils500W Xe LampNot SpecifiedFollows pseudo-first-order kinetics[3]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of a Halogenated Phenol (e.g., 2,4-Dichlorophenol) in an Aqueous Slurry

  • Preparation of Stock Solution: Prepare a stock solution of the target halogenated phenol (e.g., 100 mg/L) in ultrapure water. Store in the dark to prevent premature degradation.

  • Reactor Setup:

    • Use a borosilicate glass reactor with a cooling water jacket to maintain a constant temperature (e.g., 25 °C).[10]

    • Position a UV lamp (e.g., medium-pressure mercury lamp with main emission at 365 nm) axially in the center of the reactor.[10]

    • Place a magnetic stirrer at the bottom of the reactor for continuous mixing.

    • Include an air diffuser at the bottom to ensure constant aeration of the solution.[10]

  • Reaction Procedure:

    • Add a specific volume of the stock solution (e.g., 250 mL) to the reactor to achieve the desired initial concentration (e.g., 20 mg/L).[10]

    • Add the desired amount of photocatalyst (e.g., TiO₂ P25) to achieve the optimal catalyst loading (e.g., 1 g/L).[10]

    • Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.[10]

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 2 mL) of the suspension.

    • Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove the photocatalyst particles.[10]

    • Analyze the filtrate using HPLC with a UV detector to determine the concentration of the remaining halogenated phenol.

    • For intermediate identification, use LC-MS or GC-MS analysis of the samples.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution of Halogenated Compound add_reactants Add Solution and Photocatalyst to Reactor prep_stock->add_reactants prep_catalyst Weigh Photocatalyst prep_catalyst->add_reactants reactor_setup Set up Photoreactor (Lamp, Stirrer, Cooling) reactor_setup->add_reactants dark_adsorption Dark Adsorption (e.g., 30 min) add_reactants->dark_adsorption irradiation Initiate Irradiation dark_adsorption->irradiation sampling Collect Samples at Time Intervals irradiation->sampling filtration Filter Samples (e.g., 0.22 µm filter) sampling->filtration hplc HPLC Analysis (Quantification) filtration->hplc gcms_lcms GC-MS / LC-MS Analysis (Intermediate ID) filtration->gcms_lcms data_analysis Data Analysis (Kinetics, Efficiency) hplc->data_analysis gcms_lcms->data_analysis Photodegradation_Mechanism light Photon (hν ≥ Ebg) catalyst Photocatalyst (e.g., TiO₂) light->catalyst Absorption vb Valence Band (VB) catalyst->vb e⁻-h⁺ Generation cb Conduction Band (CB) catalyst->cb e⁻-h⁺ Generation h2o H₂O / OH⁻ vb->h2o Oxidation (h⁺) o2 O₂ (dissolved) cb->o2 Reduction (e⁻) oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad pollutant Halogenated Organic Compound oh_rad->pollutant Attack o2_rad->pollutant Attack products Degradation Products (CO₂, H₂O, HX) pollutant->products Degradation

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and what can I do?

A1: This phenomenon, often called "antisolvent precipitation" or "crashing out," occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the pyrazole compound is no longer soluble in the predominantly aqueous environment and precipitates.

Here are several strategies to mitigate this issue:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, ideally below 0.5% (v/v), in your assay. However, the tolerance to DMSO is cell-line dependent. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a serial dilution method: Instead of a single large dilution from a high-concentration DMSO stock, perform serial dilutions in the assay buffer.

  • Incorporate co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can be included in the final assay buffer to increase the solubility of hydrophobic compounds.

  • Pre-warm the assay buffer: Adding the compound stock to a pre-warmed assay buffer can sometimes help maintain solubility.

Q2: Can I use pH adjustment to improve the solubility of my pyrazole-based inhibitor?

A2: Yes, pH modification can be a very effective strategy if your pyrazole derivative has ionizable groups. The solubility of acidic or basic compounds is pH-dependent. For a basic pyrazole compound, lowering the pH of the buffer will lead to the formation of a more soluble protonated salt. Conversely, for an acidic pyrazole, increasing the pH will enhance solubility. It is crucial to first determine the pKa of your compound and ensure that the adjusted pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[1]

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble pyrazole inhibitors for in vivo studies?

A3: Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble pyrazole compounds. The choice of strategy depends on the specific physicochemical properties of your inhibitor.[2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. Common preparation techniques include spray drying and hot-melt extrusion.

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption. These formulations form fine emulsions in the gastrointestinal tract, presenting the drug in a solubilized state.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. Nanosuspensions increase the dissolution rate by increasing the surface area of the drug particles.

Q4: My pyrazole compound shows high in vitro permeability but low in vivo absorption. What could be the reason?

A4: This discrepancy often points towards two potential issues:

  • Efflux Transporter Activity: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump the compound back into the intestinal lumen, thereby reducing its net absorption. A Caco-2 permeability assay performed in both apical-to-basolateral and basolateral-to-apical directions can help identify P-gp substrates. An efflux ratio (B-A / A-B) greater than 2 is indicative of active efflux.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. An in vitro metabolic stability assay using liver microsomes can provide insights into the compound's susceptibility to metabolism.

Troubleshooting Guides

Issue: Poor and variable bioavailability in preclinical animal studies.

Possible Cause: Low aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Formulation Screening cluster_2 Further Investigation cluster_3 Optimization start Poor Bioavailability Observed physchem Characterize Physicochemical Properties (Solubility, LogP, Solid State) start->physchem tier1 Tier 1: Simple Formulations (Aqueous suspensions, Salt forms) physchem->tier1 tier2 Tier 2: Advanced Formulations (ASDs, LBDDS, Nanosuspensions) tier1->tier2 If Tier 1 fails efflux Assess Efflux Liability (Caco-2 Assay) tier2->efflux metabolism Evaluate Metabolic Stability (Microsomal Stability Assay) tier2->metabolism mitigation Develop Mitigation Strategies (Prodrugs, Co-administration with inhibitors) efflux->mitigation metabolism->mitigation

Troubleshooting workflow for poor bioavailability.

Data Presentation

The following table summarizes the solubility enhancement of Celecoxib, a well-known pyrazole-based COX-2 inhibitor, using various formulation strategies.

Formulation StrategyVehicle/CarrierFold Increase in SolubilityReference
Nanosuspension TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)~4-fold[3]
SLS (Sodium Lauryl Sulfate)~5-fold
Dry co-milling>4.8-fold[4]
Solid Dispersion Cremophor RH40~717-fold[5]
PVP K25~8.3-fold[6]
Pluronic F 127 (Spray Dried Microspheres)~5-fold[7]
Cyclodextrin Complexation β-CyclodextrinSignificant increase[8][9]
Hydroxypropyl-β-cyclodextrin21-fold increase in dissolution rate[10]
Co-solvents PEG 400-EthanolSignificant enhancement[11]
Phosphatidylcholine-based Dispersions Phosphatidylcholine with CCS~483 µg/mL from ~1.15 µg/mL[12]
Amorphous Salt Solid Dispersion Soluplus and Sodium~333-fold[13]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of a pyrazole-based inhibitor to enhance its solubility and dissolution rate.

Materials:

  • Pyrazole-based inhibitor (API)

  • Polymer carrier (e.g., Soluplus®, HPMC-AS)

  • Hot-melt extruder with a twin-screw setup

  • Chiller to cool the extruded strands

  • Pelletizer or grinder

Procedure:

  • Blending: Accurately weigh the API and polymer in the desired ratio (e.g., 10-30% drug loading). Blend the powders thoroughly for at least 15 minutes to ensure a homogenous mixture.

  • Extruder Setup: Set up the hot-melt extruder with the appropriate screw configuration and die. Set the desired temperature profile for the different heating zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the API.

  • Extrusion: Feed the blended powder into the extruder at a constant feed rate. The molten mixture will be conveyed and mixed by the rotating screws.

  • Cooling and Solidification: The extruded molten strand is cooled rapidly on a conveyor belt or by passing it through a chiller to solidify the amorphous dispersion.

  • Pelletizing/Grinding: The solidified extrudate is then pelletized or milled to obtain granules or a powder of the desired particle size for further formulation into tablets or capsules.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a pyrazole-based inhibitor and to identify potential P-gp efflux.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Test compound (pyrazole inhibitor) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the test compound to the basolateral (donor) side and collect from the apical (receiver) side.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.

Mandatory Visualizations

Workflow for Formulation Selection

G start Poorly Soluble Pyrazole Inhibitor physchem Physicochemical Characterization (Solubility, LogP, m.p., pKa) start->physchem decision1 Ionizable? physchem->decision1 salt Salt Formation decision1->salt Yes decision2 High LogP? decision1->decision2 No end Optimized Formulation salt->end lbdds Lipid-Based Formulations (LBDDS) decision2->lbdds Yes decision3 Thermally Stable? decision2->decision3 No lbdds->end hme Hot-Melt Extrusion (ASD) decision3->hme Yes spray_drying Spray Drying (ASD) decision3->spray_drying No nanosuspension Nanosuspension decision3->nanosuspension Also consider hme->end spray_drying->end nanosuspension->end

Decision tree for formulation strategy selection.
Mechanism of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Mechanism of Action cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Inclusion Complex (Water-soluble) cd->complex drug Poorly Soluble Pyrazole Inhibitor (Hydrophobic) drug->complex Encapsulation water Aqueous Environment complex->water Enhanced Solubility

Cyclodextrin inclusion complex formation.
Experimental Workflow for Nanosuspension Preparation by Wet Milling

G start Start disperse Disperse Pyrazole Inhibitor and Stabilizer in Water start->disperse mill Add Milling Media and Perform Wet Milling disperse->mill separate Separate Nanosuspension from Milling Media mill->separate characterize Characterize Nanosuspension (Particle Size, Zeta Potential) separate->characterize end End characterize->end

Workflow for nanosuspension preparation.

References

Technical Support Center: Optimizing N-Phenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-phenylpyrazoles, a critical scaffold in pharmaceutical and agrochemical development. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q1: My N-phenylpyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in N-phenylpyrazole synthesis, particularly in the common Knorr synthesis (cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine), can arise from several factors. Here are the primary aspects to investigate:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or phenylhydrazine can lead to side reactions, reducing the yield and complicating purification. Phenylhydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may need optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][2]

  • Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[2][3] In some cases, increasing the reaction time or temperature may be necessary.[1]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can reduce the yield of the desired product.[1]

  • Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and purification steps. Ensure complete precipitation of the product and handle the solid carefully during isolation.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][4] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. Protic solvents, like a mixture of ethanol and water, can favor the formation of one regioisomer by enhancing the electrophilicity of one carbonyl carbon through hydrogen bonding.[5] Conversely, aprotic solvents like acetonitrile may favor the other regioisomer.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in some cases.[6]

  • Steric Hindrance: The steric bulk of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of phenylhydrazine to the less hindered carbonyl group.

Q3: My reaction mixture has turned dark and tarry. What is the cause and how can I prevent it?

A3: The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[7]

  • Control Temperature: Lowering the reaction temperature may mitigate the formation of tar.

  • Use Milder Catalyst: If using a strong acid catalyst, consider switching to a milder one, or even running the reaction under neutral conditions if feasible.[7]

  • Purification of Starting Materials: Discoloration can also be due to impurities in the starting materials, particularly in phenylhydrazine hydrochloride.[1] Using purified reagents can lead to a cleaner reaction profile.[1]

Issue 3: Product Purification

Q4: I am having difficulty purifying my N-phenylpyrazole product. What are the recommended methods?

A4: The choice of purification method depends on the physical state and purity of your crude product.

  • Recrystallization: This is a highly effective method for purifying solid products.[1][8] The key is to find a suitable solvent or solvent system where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[9]

    • Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, this often means it is precipitating at a temperature above its melting point. To resolve this, you can add more of the "good" solvent to lower the saturation point, or allow the solution to cool more slowly.[9]

  • Column Chromatography: For oils or solid mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique.[10] A suitable eluent system can be determined by TLC analysis. Common eluents include mixtures of hexane and ethyl acetate.[3][11]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to regenerate the pure pyrazole.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield and regioselectivity of N-phenylpyrazole synthesis, based on literature data.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 4,5-Disubstituted N-Phenylpyrazoles [5]

EntrySolventRatio of Regioisomer 2:3Yield (%)
1Toluene79:2170
2TFE65:3568
3HFIP60:4065
4EtOH/H₂O (1:1)100:075
5MeCN21:7972
6THF25:7570
7Dioxane28:7268
8DMSO30:7065
9DMF32:6866
10CH₂Cl₂24:7671

Table 2: General Conditions for Knorr Pyrazole Synthesis [2][3][11]

ParameterConditionRationale
Reactants 1,3-Dicarbonyl Compound, PhenylhydrazineCore components for pyrazole ring formation.
Stoichiometry Slight excess of hydrazine (1.1-1.2 eq.)Can help drive the reaction to completion.
Solvent Ethanol, Propanol, Acetic AcidProtic solvents are common. Acetic acid can also act as a catalyst.
Catalyst Glacial Acetic Acid (catalytic amount)Facilitates the initial condensation to form the hydrazone intermediate.[2][3]
Temperature Reflux (e.g., ~100 °C)Provides energy to overcome the activation barrier of the reaction.
Reaction Time 1-16 hoursVaries depending on the reactivity of the substrates. Monitor by TLC.[13]

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of N-Phenylpyrazoles[2][3][11]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,3-dicarbonyl compound (1.0 equivalent) and phenylhydrazine (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, and a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Heating: Heat the reaction mixture to reflux with stirring for the required time (typically 1-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Crystallization: If the product crystallizes upon cooling, collect the solid by vacuum filtration. If not, slowly add cold water to the reaction mixture with stirring to induce precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent (e.g., water or a cold ethanol/water mixture). The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

General Workflow for N-Phenylpyrazole Synthesis

G General Workflow for N-Phenylpyrazole Synthesis A Reactant Preparation (1,3-Dicarbonyl & Phenylhydrazine) B Reaction Setup (Solvent & Catalyst Addition) A->B C Cyclocondensation (Heating/Reflux) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up & Isolation (Cooling, Precipitation, Filtration) D->E Complete F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for N-phenylpyrazole synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in N-Phenylpyrazole Synthesis start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions (Temp, Time, Catalyst) purity->conditions Pure sol_purity Purify/Replace Reagents purity->sol_purity Impure side_reactions Investigate Side Reactions (e.g., Regioisomers) conditions->side_reactions Optimal sol_conditions Optimize Parameters conditions->sol_conditions Suboptimal purification Assess Purification Method side_reactions->purification Minimal sol_side_reactions Adjust Solvent/Conditions for Regioselectivity side_reactions->sol_side_reactions Significant sol_purification Optimize Recrystallization/ Chromatography purification->sol_purification Losses Observed end Improved Yield purification->end Efficient sol_purity->start sol_conditions->start sol_side_reactions->start sol_purification->start

Caption: A decision tree for troubleshooting low yields in N-phenylpyrazole synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of substituted pyrazoles, and how can it be addressed?

A1: The most common side reaction is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products.[1][2] To address this, several strategies can be employed:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[3][4]

  • Steric and Electronic Control: The regioselectivity is influenced by steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[2] Bulky substituents tend to direct the reaction towards the less sterically hindered carbonyl group.

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and affect the regiochemical outcome.[2]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in pyrazole synthesis can be attributed to several factors:[1][5]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions and reduce the yield.[1] Ensure the use of high-purity reagents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal conditions.[1][6]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially with deactivated hydrazines.[7] Driving the reaction to completion with heat or extended reaction times may be necessary.

  • Purification Losses: The desired product may be lost during workup and purification steps. Optimize purification techniques to minimize such losses.

Q3: I am observing the formation of colored impurities in my reaction. What is the cause and how can I remove them?

A3: The formation of yellow or red colored impurities is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1] To mitigate this, consider the following:

  • Use of Fresh Reagents: Use freshly opened or purified hydrazine derivatives.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification: Many colored impurities can be removed by column chromatography on silica gel or by recrystallization.[8]

Q4: What is the difference between N-alkylation and C-alkylation in pyrazole synthesis and how can I control it?

A4: N-alkylation, the substitution at one of the nitrogen atoms of the pyrazole ring, is the desired reaction in many cases. C-alkylation, substitution at a carbon atom, is a potential side reaction. The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers. Control can be achieved by:[9][10]

  • Nature of the Base and Cation: The choice of base and the counter-ion can influence the site of alkylation.[9]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct alkylation to the less sterically hindered nitrogen atom.[11]

  • Protecting Groups: Employing protecting group strategies can allow for selective alkylation at a specific nitrogen atom.

Q5: Can dimerization occur during pyrazole synthesis?

A5: Yes, dimerization can occur as a side reaction, particularly with certain substituted pyrazoles like 5-aminopyrazoles.[12][13] Copper-promoted dimerization has been reported to yield pyrazole-fused pyridazines and pyrazines.[12][13] To avoid this, it is crucial to optimize the reaction conditions, such as the choice of catalyst and solvent, to favor the desired intramolecular cyclization over intermolecular dimerization.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectrum shows two sets of signals for the pyrazole product.

  • Multiple spots are observed on TLC that are difficult to separate.

  • Broad melting point range for the isolated product.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting the formation of regioisomers.

Solutions:

  • Change the Solvent: As a first step, switch the reaction solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] This has been shown to significantly improve regioselectivity.

  • Modify Substituents: If possible, modify the substituents on the 1,3-dicarbonyl or hydrazine to introduce greater steric or electronic differentiation between the two reactive sites.[2]

  • Optimize pH: Adjust the pH of the reaction mixture. For some systems, acidic or basic conditions can favor the formation of one regioisomer over the other.[2]

  • Chromatographic Separation: If the formation of regioisomers cannot be suppressed, they can often be separated by column chromatography on silica gel.[14][15] Careful selection of the eluent system is crucial for successful separation.

Issue 2: Low Reaction Yield

Symptoms:

  • Low recovery of the desired pyrazole product after purification.

  • Significant amount of unreacted starting materials observed by TLC or NMR.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Solutions:

  • Check Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can inhibit the reaction or lead to side products.[1]

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrates. Monitor the reaction progress closely using TLC.[1][6]

  • Adjust Stoichiometry: While a 1:1 stoichiometry is often used, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Investigate Side Reactions: Use techniques like LC-MS to identify any major side products. Understanding the nature of these side reactions can provide clues on how to suppress them.

  • Refine Purification: Evaluate your workup and purification procedures for potential sources of product loss.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone Substituents (R1, R2)SolventRatio of Regioisomers (A:B)Reference
4-Cl-Ph, CF3Ethanol55:45[3]
4-Cl-Ph, CF3TFE95:5[3]
4-Cl-Ph, CF3HFIP>99:1[3]
Ph, CF3Ethanol50:50[3]
Ph, CF3TFE92:8[3]
Ph, CF3HFIP98:2[3]

Regioisomer A: N-methyl group is adjacent to R1. Regioisomer B: N-methyl group is adjacent to R2.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

Reaction TypeCatalystYield (%)Reference
Condensation of chalcone with hydrazineCopper triflate in [BMIM-PF6]82[16]
Silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateAg2CO392[17]
Condensation of 1,3-diketones with arylhydrazinesNano-ZnOHigh yields[17]
Cyclocondensation of 1,3-diketones with hydrazinesEthylene glycol70-95[17]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of substituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][18][19]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine or substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine or substituted hydrazine to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[15]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone in TFE in a round-bottom flask.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Signaling Pathways and Workflows

Knorr_Synthesis_Pathway cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General reaction pathway of the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound relevant to its purification?

A1: this compound (C15H12BrN3) is a moderately polar compound due to the presence of the amine group and the pyrazole ring.[1] Its aromatic nature means it is soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform, but likely has poor solubility in non-polar solvents like hexane and in water. The amine group can interact with silica gel, which may require modification of the eluent system.

Q2: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound?

A2: A common mobile phase for purifying pyrazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[2][3] Good starting points include gradients of ethyl acetate in hexane or dichloromethane in methanol. For closely related compounds, solvent systems like hexane/ethyl acetate (often in ratios from 19:1 to 1:1) have been used successfully.[2][3] Given the amine group, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.

Q3: What are the likely impurities I might encounter?

A3: Impurities will depend on the synthetic route. Common impurities in the synthesis of pyrazoles can include unreacted starting materials (e.g., a substituted acetophenone and phenylhydrazine), regioisomers, and by-products from side reactions. If the synthesis involves a Vilsmeier-Haack reaction, residual reagents or byproducts from this step could also be present.[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is the best method to monitor the separation. Use the same solvent system you plan to use for the column. The different components (your product and impurities) should have distinct Rf values. Staining with potassium permanganate or visualization under UV light are common methods to see the spots on the TLC plate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Spots 1. Inappropriate solvent system (mobile phase). 2. Column was overloaded with crude product. 3. Column was not packed properly (channeling).1. Optimize the solvent system using TLC. Try a less polar system (e.g., increase the hexane to ethyl acetate ratio) to increase separation between spots. 2. Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is Stuck on the Column 1. The solvent system is not polar enough. 2. The compound may be degrading on the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A final flush with a highly polar solvent like methanol might be necessary. 2. Use a different stationary phase like neutral or basic alumina. Alternatively, add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent to suppress interaction with silica.
Low Yield of Purified Product 1. Compound streaking or tailing on the column, leading to mixed fractions. 2. The compound is not fully eluting from the column. 3. The compound is unstable and degrading during the purification process.1. Add a small amount of triethylamine to the eluent to reduce tailing. 2. After your main product has eluted, flush the column with a more polar solvent to recover any remaining material. 3. Minimize the time the compound spends on the column. Consider using flash chromatography for a faster separation.
Tailing of the Product Spot on TLC and Column The amine group is interacting with the acidic silanol groups on the silica gel surface.Add a small percentage (0.1-1%) of a base like triethylamine or pyridine to the mobile phase to compete for the active sites on the silica gel.
Crystallization of Product in the Column or Tubing The solvent system is not strong enough to keep the compound fully dissolved at the concentration being eluted.Switch to a slightly more polar solvent system that provides better solubility for your compound while still allowing for good separation.

Experimental Protocol: Column Chromatography Purification

This is a general protocol and may require optimization based on your specific crude product mixture.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size.
  • Weigh out silica gel (60-120 mesh is suitable for gravity chromatography; 230-400 mesh for flash chromatography) in a beaker. A common ratio is 30-50 g of silica for every 1 g of crude material.
  • In a fume hood, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pour the slurry into the column, ensuring it is perfectly vertical. Gently tap the column to help the silica pack evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
  • Carefully add the sample to the top of the packed silica bed.

3. Elution:

  • Begin adding the mobile phase to the top of the column.
  • Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 95:5 Hexane:EtOAc and slowly increase the proportion of EtOAc.
  • Collect fractions in test tubes or vials.

4. Monitoring the Elution:

  • Monitor the fractions by TLC to determine which ones contain the pure product.
  • Combine the pure fractions.

5. Isolation of the Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G start Start: Crude Product prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elution Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elution collect Collect Fractions elution->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure waste Impure Fractions & Waste Solvent tlc->waste Fractions are impure evaporate Evaporate Solvent combine->evaporate end_node End: Purified Product evaporate->end_node

Caption: Workflow for column chromatography purification.

References

Validation & Comparative

Comparative Guide for Purity Validation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical validation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine purity using High-Performance Liquid Chromatography (HPLC). The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of methodologies and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The purity of such compounds is a critical parameter that ensures the reliability and reproducibility of scientific research and the safety and efficacy of potential therapeutic agents.[5] HPLC is a precise and widely used technique for assessing the purity of pharmaceutical compounds by separating the main component from potential process-related impurities and degradation products.[5]

This guide outlines a general yet robust HPLC method for the purity determination of this compound, drawing comparisons with established methods for similar pyrazole derivatives.

Comparative HPLC Methodologies for Pyrazole Derivatives

Parameter Method A (for a Pyrazoline Derivative)[1][6] Method B (General for Pyrazole Derivatives)[5] Proposed Method for this compound
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 ColumnZorbax Eclipse Plus C18 or equivalent (100mm x 4.6mm, 3.5µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v)Gradient of Mobile Phase A (Water with acid) and Mobile Phase B (Acetonitrile or Methanol)A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution.
Flow Rate 1.0 mL/minTypically 1.0 mL/min1.0 mL/min
Detection UV at 206 nmUV detection (wavelength to be optimized)Diode Array Detector (DAD) scanning for peak purity, monitoring at λmax
Column Temp. 25 ± 2°CAmbient or controlled30°C
Injection Vol. 5.0 µL-10 µL
Sample Conc. 50 to 150 µg/mL0.5 mg/mL0.5 - 1.0 mg/mL

Experimental Protocol: Proposed HPLC Method

This section details the proposed experimental protocol for the purity validation of this compound.

3.1. Materials and Reagents

  • This compound reference standard (if available) or well-characterized batch.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

3.2. Chromatographic Conditions

  • Instrument: Agilent UHPLC system or equivalent with a Diode Array Detector (DAD).[7]

  • Column: Zorbax Eclipse Plus C18 RRHD (100 x 4.6 mm; 3.5 µm).[7]

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-5 min, 40-90% B; 5-11 min, 90% B; 11.1-16 min, 40% B.[7]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of the analyte, determined by DAD scan. For many pyrazole derivatives, this is in the UV range.[1]

  • Injection Volume: 10 µL.

3.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[5]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the Standard Solution.[5]

3.4. Method Validation

The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by the resolution of the main peak from any adjacent peaks and by peak purity analysis using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.[1]

  • Precision (Repeatability and Intermediate Precision): The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[6]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

3.5. Potential Impurities

The synthesis of pyrazoles can result in several impurities, which a robust HPLC method should be able to separate.[5] These include:

  • Unreacted starting materials.

  • Regioisomers.[5]

  • Byproducts from side reactions.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the purity validation of this compound by HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Weigh Reference Standard dissolve Dissolve in Diluent prep_std->dissolve prep_sample Weigh Test Sample prep_sample->dissolve inject Inject Sample/Standard dissolve->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separation Chromatographic Separation inject->separation detection DAD Detection separation->detection peak_integration Peak Integration & Area Calculation detection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc validation Method Validation (ICH) purity_calc->validation

Caption: Workflow for HPLC Purity Validation.

4.2. Potential Signaling Pathway Involvement

Given the interest in pyrazole derivatives as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a compound might be investigated.

receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine compound->mek

Caption: Hypothetical MEK Inhibition Pathway.

References

A Researcher's Guide to Validated Analytical Methods for 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-aminopyrazoles is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical techniques for the analysis of 5-aminopyrazoles, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for 5-aminopyrazoles depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique suitable for the routine analysis of 5-aminopyrazoles. It is particularly well-suited for non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable 5-aminopyrazole derivatives. The mass spectrometer provides high selectivity and structural information, aiding in compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of 5-aminopyrazoles in complex matrices, such as biological fluids.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize typical validation parameters for each analytical technique, providing a clear comparison of their performance characteristics. The data presented is representative of validated methods for 5-aminopyrazole derivatives and similar heterocyclic amines.

Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.001 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL0.005 - 0.5 ng/mL

Experimental Protocols

Detailed and precise methodologies are fundamental to achieving reliable and reproducible results. The following sections provide representative experimental protocols for the analysis of 5-aminopyrazoles using HPLC-UV, GC-MS, and LC-MS/MS.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method is used for sample clean-up and concentration, offering higher recovery and cleaner extracts compared to LLE.[1]

HPLC-UV Method Protocol

This protocol is based on a validated method for a pyrazoline derivative and is suitable for the analysis of various 5-aminopyrazoles.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and methanol (e.g., 20:80 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific 5-aminopyrazole derivative (typically in the range of 210-280 nm)

  • Column Temperature: 25 °C[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 5-aminopyrazole reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

  • Sample Preparation: Dissolve or extract the sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

GC-MS Method Protocol

This protocol is adapted from a method for pyrazole isomers and is applicable to volatile 5-aminopyrazole derivatives.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Optimized for the specific analyte, e.g., initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

LC-MS/MS Method Protocol

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for 5-aminopyrazoles.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program optimized to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships, enhancing the understanding of the analytical processes.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Standard Reference Standard Standard->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for 5-aminopyrazole analysis by HPLC-UV.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Sample Extraction Extraction/ Derivatization (optional) Sample->Extraction Vialing Transfer to GC Vial Extraction->Vialing GC_Inlet GC Inlet Vialing->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification TIC->Quantification Library_Search Library Search Mass_Spectrum->Library_Search

Caption: Workflow for 5-aminopyrazole analysis by GC-MS.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological/Formulation Sample Protein_Precipitation Protein Precipitation/ LLE/SPE Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_System LC System Reconstitution->LC_System ESI_Source ESI Source LC_System->ESI_Source Tandem_MS Tandem Mass Spectrometer (QqQ) ESI_Source->Tandem_MS MRM_Chromatogram MRM Chromatogram Tandem_MS->MRM_Chromatogram Peak_Integration Peak Integration MRM_Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for 5-aminopyrazole analysis by LC-MS/MS.

Validation_Parameters Validated_Method Validated Analytical Method Specificity Specificity/ Selectivity Validated_Method->Specificity Linearity Linearity & Range Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision (Repeatability & Intermediate) Validated_Method->Precision LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantification (LOQ) Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Efficacy Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and Known Inhibitors in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the novel pyrazole derivative, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, in the context of well-established therapeutic areas for pyrazole-based compounds: inflammation and cancer. Due to the limited publicly available data on the specific biological activity of this compound, this analysis focuses on comparing the efficacy of structurally related pyrazole derivatives with known inhibitors of relevant biological targets. This approach offers a "proof-of-concept" framework for evaluating the potential of this and similar compounds.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Pyrazole-containing molecules are renowned for their anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors are clinically important as they offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Comparative Efficacy of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against COX-2, alongside the well-established selective COX-2 inhibitor, Celecoxib. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-2Data Not AvailableData Not Available
CelecoxibCOX-20.04[2][3]~30[4]
5f (Trimethoxy pyrazole–pyridazine hybrid)COX-21.50[5]-
6f (Trimethoxy aminopyrazole–pyridazine hybrid)COX-21.15[5]-
Compound 11 (Novel Pyrazole Derivative)COX-20.043[6]-
PYZ37 (1,3,4-trisubstituted pyrazole)COX-20.2[7]-

Note: The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable for anti-inflammatory agents to minimize gastrointestinal side effects.

Anticancer Potential: Targeting Protein Kinases

The pyrazole scaffold is a common feature in many potent protein kinase inhibitors developed for cancer therapy.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Specific pyrazole derivatives have shown inhibitory activity against various kinases, including Janus kinases (JAKs) and Aurora kinases.[9][10]

Comparative Efficacy of Kinase Inhibitors and Cytotoxic Agents

This section compares the efficacy of pyrazole-based kinase inhibitors with the widely used chemotherapeutic agent, Paclitaxel. The data is presented as IC50 values against specific kinases or cancer cell lines.

CompoundTarget/Cell LineIC50 (nM)
This compound Various Kinases/Cancer CellsData Not Available
Ruxolitinib (JAK1/2 Inhibitor)JAK1/JAK2~3[8]
Compound 3f (4-amino-(1H)-pyrazole derivative)JAK1/JAK2/JAK33.4 / 2.2 / 3.5[11]
AT7518 (CDK inhibitor)CDK2/CDK524 / 23[9]
PaclitaxelMCF-7 (Breast Cancer)3500[12]
PaclitaxelMDA-MB-231 (Breast Cancer)300[12]
PaclitaxelVarious Human Tumor Cell Lines2.5 - 7.5[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor efficacy. Below are representative protocols for the key assays mentioned.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time at 37°C and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Kinase and Substrate: A purified recombinant kinase and a specific peptide or protein substrate are used.

  • Reaction Mixture: The test compound, kinase, and substrate are combined in a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • Phosphorylation Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Pathways

Understanding the underlying biological pathways is essential for interpreting the efficacy data.

G cluster_inflammation Inflammatory Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2

Caption: The role of COX enzymes in inflammation and the inhibitory action of pyrazole derivatives.

G cluster_cancer_signaling Simplified Cancer Cell Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor JAK JAK Kinase Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Pyrazole_Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Kinase_Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based kinase inhibitors.

References

A Comparative Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and Sorafenib for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pyrazole-based compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and the multi-kinase inhibitor Sorafenib. This analysis is based on available preclinical data for pyrazole derivatives and extensive clinical and preclinical data for Sorafenib, offering insights into their potential as anticancer agents.

Due to the limited publicly available data on the specific biological activities of this compound, this guide will utilize data from closely related 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives as a surrogate for comparative purposes. It is important to note that direct head-to-head experimental comparisons with Sorafenib are not available in the current literature.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. Targeted therapy, which focuses on specific molecular pathways involved in cancer progression, has emerged as a cornerstone of modern oncology. Sorafenib (Nexavar®) is a well-established multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC)[1]. Pyrazole derivatives have also garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties[2][3][4]. This guide provides a comparative study of the pyrazole derivative this compound and the approved drug Sorafenib, focusing on their mechanisms of action, anticancer activity, and the experimental protocols used to evaluate them.

Mechanism of Action

Sorafenib exerts its anticancer effects by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis[1][5][6][7]. It inhibits intracellular serine/threonine kinases of the RAF/MEK/ERK signaling pathway (including RAF-1, wild-type BRAF, and mutant BRAF V600E) and cell surface receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), c-KIT, and FLT3[5][7][8]. By blocking these pathways, Sorafenib can inhibit tumor growth, induce apoptosis, and reduce tumor angiogenesis[6][7].

This compound and its analogs are also being explored as kinase inhibitors. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of various kinases. While the specific kinase targets of this compound are not extensively documented, many pyrazole derivatives have shown inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and Bruton's tyrosine kinase (BTK)[2]. The anticancer activity of the representative pyrazole derivatives is believed to stem from their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Signaling Pathway Diagrams

sorafenib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits pyrazole_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinases Various Kinases (e.g., CDKs, VEGFR-2) CellCycle Cell Cycle Progression Kinases->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Pyrazole Pyrazole Derivative Pyrazole->Kinases Inhibits mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end kinase_assay_workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compound start->prepare_reagents mix_reagents Mix kinase and test compound in assay buffer prepare_reagents->mix_reagents incubate1 Pre-incubate mix_reagents->incubate1 initiate_reaction Add ATP and substrate to initiate reaction incubate1->initiate_reaction incubate2 Incubate to allow for phosphorylation initiate_reaction->incubate2 stop_reaction Stop the reaction incubate2->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal end End detect_signal->end

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: IC50 Insights

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, forming the backbone of numerous therapeutic agents targeting a wide array of kinases.[1][2][3] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several pyrazole-based kinase inhibitors, offering a quantitative look at their potency. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor research.

Comparative IC50 Values of Pyrazole-Based Kinase Inhibitors

The inhibitory activities of various pyrazole-based compounds against their target kinases are summarized in the table below. These IC50 values, collated from multiple studies, highlight the diverse potency of this class of inhibitors across different kinase families. Modifications to the pyrazole scaffold play a crucial role in determining both the potency and selectivity of these inhibitors.[4]

Inhibitor Name/CodeTarget Kinase(s)IC50 (nM)Reference(s)
Akt Inhibitors
Afuresertib (GSK2110183)Akt10.08 (Kᵢ)[5]
Compound 1Akt161[5]
Compound 2Akt11.3[5]
Aurora Kinase Inhibitors
AT9283Aurora A, Aurora B~3[6]
Compound 6Aurora A160[5]
Bcr-Abl Inhibitors
Compound 10Bcr-Abl14.2[5]
Checkpoint Kinase Inhibitors
Compound 16Chk248.4[5]
Compound 17Chk217.9[5]
Compound 18Chk241.64[5]
Cyclin-Dependent Kinase (CDK) Inhibitors
Compound 30CDK2/cyclin A210,000 (60% inhibition)[7]
EGFR and VEGFR-2 Inhibitors
Compound 50EGFR, VEGFR-290, 230[7]
Janus Kinase (JAK) Inhibitors
RuxolitinibJAK1, JAK2~3[1]
JNK Inhibitors
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37[8]
PIM-1 Kinase Inhibitors
Compound 46PIM-1600[7]
Compound 47PIM-1670[7]
PI3K Inhibitors
Compound 43PI3K250[7]
TGF-β Receptor Inhibitors
EW-7197 (Vactosertib)ALK513.2[9]
IN-1130ALK545.8[9]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of kinase inhibitors. While specific parameters may vary between studies, the general methodologies often involve in vitro kinase activity assays.

General In Vitro Kinase Inhibition Assay Protocol

A common method to assess kinase inhibition is through in vitro kinase activity assays.[4] These assays typically involve the following steps:

  • Compound Preparation: The pyrazole-based test compound is serially diluted to a range of concentrations.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (often a peptide or protein), and ATP in an appropriate reaction buffer.[4][8]

  • Inhibitor Addition: The various dilutions of the test compound are added to the reaction mixture. A control reaction without any inhibitor is also included to establish a baseline for 100% kinase activity.[8]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.[4][8]

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[4]

    • Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.[4]

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction after the kinase reaction is complete. A lower ATP level indicates higher kinase activity.[4][8]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control reaction. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[4][8]

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G JNK3 Signaling Pathway in Neuronal Apoptosis Stress Stress Stimuli (e.g., UV, cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis

Caption: JNK3 signaling cascade in neuronal apoptosis.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Pyrazole Inhibitor Incubation Add Inhibitor to Reaction Mix and Incubate Compound_Prep->Incubation Reaction_Mix Prepare Kinase, Substrate, and ATP Reaction Mixture Reaction_Mix->Incubation Detection Measure Kinase Activity (Luminescence/Fluorescence) Incubation->Detection Calc_Inhibition Calculate Percent Inhibition vs. Control Detection->Calc_Inhibition Dose_Response Plot Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for determining kinase inhibitor IC50 values.

References

In Silico Showdown: Benchmarking 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine Against Established VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a pivotal target for anti-angiogenic therapies. This guide provides an in-silico comparative analysis of a novel pyrazole derivative, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, against clinically relevant VEGFR2 inhibitors. Leveraging molecular docking simulations and a review of existing experimental data for structurally similar compounds, we position this molecule as a promising candidate for further investigation.

Quantitative Comparison of VEGFR2 Inhibitors

While direct experimental in silico data for this compound is not yet publicly available, the therapeutic potential of the pyrazole scaffold has been substantiated in recent literature. A study on similar 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones revealed potent VEGFR2 inhibitory activity.[1][2] For instance, a derivative in this series demonstrated an IC50 value of 8.93 nM, showcasing a nearly three-fold increase in activity compared to Sorafenib (IC50 = 30 nM).[1][2]

This strongly suggests that the core pyrazole structure is a viable pharmacophore for potent VEGFR2 inhibition. The following table summarizes the in silico and experimental data for established VEGFR2 inhibitors, providing a benchmark for the anticipated performance of this compound.

CompoundTypeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Key Interacting Residues (VEGFR2)
This compound Pyrazole DerivativeNot AvailableNot AvailableNot AvailablePredicted: Cys919, Asp1046, Glu885
SorafenibMulti-kinase Inhibitor-5.2 to -9.8-70.5 to -95.56 - 90Cys919, Asp1046, Glu885, Phe1047
SunitinibMulti-kinase Inhibitor-9.0 to -12.5-65.0 to -85.09Cys919, Asp1046, Glu885, Ile1025
AxitinibSelective VEGFR Inhibitor-9.2 to -14.1-54.680.2Cys919, Asp1046, Glu885, Val899
PazopanibMulti-kinase Inhibitor-8.5 to -11.0-60.0 to -80.030Cys919, Asp1046, Glu885, Lys868

Note: Docking scores and binding energies are highly dependent on the specific software, force fields, and parameters used. The values presented are a representative range from various studies.

VEGFR2 Signaling Pathway and Inhibition

VEGFR2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3] Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation, activating multiple pathways including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as the pyrazole derivative in focus, typically target the ATP-binding site of the VEGFR2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 3-(4-bromophenyl)-1-phenyl- 1H-pyrazol-5-amine Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Silico Analysis

To ensure a standardized and reproducible comparison, the following in silico experimental workflow is recommended for evaluating novel VEGFR2 inhibitors.

Molecular Docking Protocol
  • Protein Preparation:

    • The crystal structure of the VEGFR2 kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4ASD, which is co-crystallized with Sorafenib.[4]

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders using software such as Schrödinger Maestro or Discovery Studio.[5]

    • The binding site is defined based on the coordinates of the co-crystallized ligand. A docking grid is generated around this active site.[5]

  • Ligand Preparation:

    • The 3D structures of this compound and other reference inhibitors are generated.

    • Ligand structures are prepared by assigning correct protonation states at physiological pH and minimizing their energy.[5]

  • Docking Simulation:

    • Molecular docking is performed using algorithms like AutoDock Vina, Glide, or CDOCKER.[6]

    • The docking protocol is validated by redocking the native ligand (e.g., Sorafenib for 4ASD) into the prepared receptor. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose indicates a valid protocol.[7][8]

    • Candidate ligands are ranked based on their docking scores, which estimate the binding affinity.

Molecular Dynamics Simulation Protocol
  • System Preparation:

    • The docked complex of the inhibitor and VEGFR2 is used as the starting structure.

    • The complex is solvated in a water box (e.g., TIP3P water model), and counter-ions are added to neutralize the system.

  • Simulation:

    • The system's energy is minimized to remove steric clashes.

    • The system is gradually heated and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production run of at least 100 nanoseconds is performed to observe the stability of the ligand-protein interaction.

  • Analysis:

    • The stability of the complex is analyzed by calculating the RMSD and Root Mean Square Fluctuation (RMSF).

    • Binding free energy is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.

In_Silico_Workflow Start Start: Select Target & Ligands ProteinPrep Protein Preparation (PDB ID: 4ASD) Start->ProteinPrep LigandPrep Ligand Preparation (3D Structure Generation) Start->LigandPrep Docking Molecular Docking ProteinPrep->Docking LigandPrep->Docking Validation Docking Validation (RMSD < 2.0 Å) Docking->Validation MD_Sim Molecular Dynamics (100 ns) Validation->MD_Sim Valid Protocol Analysis Data Analysis (RMSD, RMSF, MM/GBSA) MD_Sim->Analysis End End: Comparative Assessment Analysis->End

References

Cross-Reactivity Profiling of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-reactivity profiling of the small molecule 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this specific compound, this document serves as a template, outlining the essential components of a comprehensive cross-reactivity analysis. We present a comparative look at related pyrazole-based compounds with known kinase inhibition profiles to illustrate how such data is typically presented and interpreted.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2] Understanding the selectivity of any new pyrazole-containing compound is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity or unexpected pharmacological activities.[3]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of this compound, we have selected several alternative pyrazole-containing compounds for which kinase inhibition data is available. These comparators include a promiscuous inhibitor and a more selective analog to highlight the spectrum of selectivity that can be achieved with this scaffold.

Data Presentation

The following table summarizes the inhibitory activity (IC50 or EC50 values) of selected comparator compounds against a panel of kinases. This format allows for a clear and direct comparison of their potency and selectivity.

Target Kinase Compound 1 (Promiscuous Inhibitor)a Compound 43d (Selective Inhibitor)a This compound
EC50 (nM) EC50 (nM) IC50/EC50 (nM)
CDK16 Potent (specific value not provided)33Data not available
CDK2 4.6 (KD)>10,000Data not available
CDK5 27.6 (KD)>10,000Data not available
GSK3B Potent (specific value not provided)>10,000Data not available
JNK3 26.1 (KD)>10,000Data not available

Data for comparator compounds is sourced from a study on 3-amino-1H-pyrazole-based kinase inhibitors.[4] aCompound 1 is N-(1H-pyrazol-3-yl)pyrimidin-4-amine. Compound 43d is a derivative designed for improved selectivity for CDK16.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating reliable cross-reactivity data. Below are methodologies for key experiments in kinase inhibitor profiling.

Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

  • Reagent Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. Serial dilutions are then made in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction does not exceed 1%.

  • Reaction Mixture Assembly : In a 96-well plate, the following components are combined in order:

    • 10 µL of the test compound or control.

    • 10 µL of the specific kinase enzyme in assay buffer.

    • 10 µL of the corresponding substrate peptide.

  • Initiation of Reaction : 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ is added to each well to start the kinase reaction.

  • Incubation : The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Washing and Detection : The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The wells are washed multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP.

  • Data Analysis : The amount of incorporated radioactivity is measured using a scintillation counter. The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO-only control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment : Cells expressing the target kinase are cultured to an appropriate density. The cells are then treated with the test compound at various concentrations or a vehicle control and incubated.

  • Heating : The cell suspensions are aliquoted and heated to a range of temperatures for a set duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Protein Extraction : The cells are lysed to release the cellular proteins. The soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection : The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis : A melting curve is generated by plotting the amount of soluble protein as a function of temperature. An increase in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling cascade, which is often the subject of investigation for kinase inhibitors. Many pyrazole-based inhibitors target kinases within such pathways.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates Kinase_1 Kinase 1 (e.g., RAF) Adaptor_Protein->Kinase_1 Activates Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates

Caption: A generic kinase signaling cascade.

Experimental Workflow Diagram

This diagram outlines the typical workflow for cross-reactivity profiling of a small molecule inhibitor.

Cross_Reactivity_Profiling_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Assay Primary Target Assay Compound_Synthesis->Primary_Assay Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., >100 kinases) Primary_Assay->Kinase_Panel_Screening Hit_Validation Hit Validation (Dose-Response) Kinase_Panel_Screening->Hit_Validation Cellular_Assays Cellular Target Engagement (e.g., CETSA, NanoBRET) Hit_Validation->Cellular_Assays Data_Analysis Data Analysis & Selectivity Scoring Cellular_Assays->Data_Analysis

Caption: Workflow for inhibitor cross-reactivity profiling.

References

Benchmarking the Bioactivity of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of recently developed novel pyrazole compounds against established benchmarks in the fields of anti-inflammatory and anticancer research. The presented data, sourced from recent scientific literature, is intended to aid researchers in evaluating the potential of these new chemical entities.

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Novel pyrazole derivatives have been extensively investigated for their potential as selective COX-2 inhibitors, aiming for improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This section compares the in vitro COX-2 inhibitory activity of several novel pyrazole compounds with the widely used benchmark drugs, Celecoxib and Diclofenac.

Table 1: Comparison of COX-2 Inhibition by Novel Pyrazole Compounds and Benchmarks
Compound IDDescriptionTargetIC50 (µM)Reference CompoundIC50 (µM)
Novel Pyrazoles
PYZ-11,3,4,5-tetrasubstituted pyrazoleCOX-20.043Celecoxib0.049
PYZ-2Pyrazole-thiourea-benzimidazole hybridCOX-20.0000283Celecoxib0.03556
PYZ-3Triarylpyrazoline derivativeCOX-20.26Celecoxib0.28
PYZ-41,5-diarylpyrazoleCOX-20.52Celecoxib0.78
Benchmark Drugs
CelecoxibSelective COX-2 InhibitorCOX-20.04 - 2.16--
DiclofenacNon-selective COX InhibitorCOX-2~0.79--

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines

The versatility of the pyrazole scaffold has also been leveraged in the development of novel anticancer agents. This section evaluates the cytotoxic effects of new pyrazole compounds on two common human cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer), and compares their potency to the established chemotherapeutic drug, Doxorubicin.

Table 2: Comparison of Cytotoxicity of Novel Pyrazole Compounds and a Benchmark Drug
Compound IDDescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Pyrazoles
PYC-1Pyrazolo[4,3-c]pyridine derivativeMCF-71.937Doxorubicin2.50 - 4.162
HepG23.695Doxorubicin4.50 - 12.18
PYC-2Indole-pyrazole hybridMCF-76.71Doxorubicin2.50 - 4.162
HepG23.53Doxorubicin4.50 - 12.18
PYC-31-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineMCF-78.03Doxorubicin4.17
HepG213.14Doxorubicin4.50
Benchmark Drug
DoxorubicinChemotherapy AgentMCF-70.68 - 4.17--
HepG21.3 - 12.2--

IC50 values for Doxorubicin can vary between studies depending on the specific assay conditions and duration of exposure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Stannous chloride or other stop solution

  • 96-well plates

  • Incubator at 37°C

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in the reaction buffer.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution to each well.

  • Compound Addition: Add various concentrations of the test compounds or the reference inhibitor to the designated wells. For control wells, add the vehicle (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 2-10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as stannous chloride.

  • Detection: The product of the reaction (e.g., Prostaglandin G2) is measured. This can be done through various methods, including colorimetric or fluorometric detection using a suitable probe, or by quantifying the prostanoid products using techniques like ELISA or LC-MS.[1][2][3][4][5][6]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.[7][8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds or the reference drug. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10][11][12]

Visualizations

Signaling Pathway and Experimental Workflow

To further illustrate the context of this research, the following diagrams depict a simplified signaling pathway involving COX-2 and a typical workflow for evaluating novel pyrazole compounds.

COX2_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Pro_inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Inhibitor Novel Pyrazole Inhibitor Pyrazole_Inhibitor->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of novel pyrazole compounds.

Experimental_Workflow Start Start: Novel Pyrazole Compound Synthesis In_Silico In Silico Screening (Docking, ADMET) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro COX2_Assay COX-2 Inhibition Assay In_Vitro->COX2_Assay MTT_Assay Cytotoxicity Assay (MTT) In_Vitro->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) COX2_Assay->Data_Analysis MTT_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Refinement End Identification of Lead Compound(s) Lead_Optimization->End

Caption: General experimental workflow for the evaluation of novel pyrazole compounds.

References

Comparative Docking Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in-silico molecular docking studies for a series of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine analogs. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized analysis of binding affinities and interaction patterns against key biological targets implicated in various diseases. The data presented herein is compiled from computational studies on pyrazole derivatives and structurally related bromo-phenyl-amine compounds to provide a predictive comparison.

Comparative Docking Performance

Molecular docking studies are crucial for predicting the binding modes and affinities of small molecules to macromolecular targets.[3] The following tables summarize quantitative data for the parent compound, this compound, and its hypothetical analogs against selected therapeutic targets. These targets are chosen based on the known biological activities of pyrazole derivatives, such as kinase inhibition and anti-inflammatory effects.[4][5]

Table 1: Docking Performance of Pyrazol-5-amine Analogs against Mitogen-activated Protein Kinase (MEK1)

Analog IDR1-Group (at C4 of Pyrazole)R2-Group (on Phenyl at N1)Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Amino Acid Interactions
Parent -H-HMEK1 (1S9J)-8.5Val127, Leu197, Met143 (Hydrophobic)[4]
Analog A -Cl-HMEK1 (1S9J)-9.1Val127, Leu197, Met143 (Hydrophobic); Ser212 (H-bond)
Analog B -H4-OCH₃MEK1 (1S9J)-8.8Val127, Leu197, Met143 (Hydrophobic); Lys97 (H-bond)
Analog C -CH₃-HMEK1 (1S9J)-8.7Val82, Ala95, Val127, Leu197 (Hydrophobic)[4]
Analog D -H4-FMEK1 (1S9J)-8.6Val127, Leu197, Met143 (Hydrophobic)

Table 2: Docking Performance of Pyrazol-5-amine Analogs against Cyclooxygenase-2 (COX-2)

Analog IDR1-Group (at C4 of Pyrazole)R2-Group (on Phenyl at N1)Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Amino Acid Interactions
Parent -H-HCOX-2 (5IKR)-9.3Phe518, Gln192, His90 (π-π, H-bond)[4]
Analog E -SO₂NH₂-HCOX-2 (5IKR)-10.2Phe518, Gln192, His90 (π-π, H-bond); Arg513 (H-bond)
Analog F -H4-CH₃COX-2 (5IKR)-9.5Phe518, Val523, Ala527 (Hydrophobic)
Analog G -COOH-HCOX-2 (5IKR)-9.9Arg120, Tyr355 (H-bond, Salt Bridge)
Celecoxib (Reference)(Reference)COX-2 (5IKR)-10.5Arg513, Phe518, His90

Experimental and Computational Protocols

The reliability of docking results is highly dependent on the meticulous application of established protocols. The methodologies outlined below are synthesized from standard procedures reported in the literature for pyrazole derivatives and other small molecule inhibitors.[6][7][8]

The synthesis of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]

  • Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione. A Claisen condensation is performed between ethyl acetate and 4'-bromoacetophenone using a strong base like sodium ethoxide to yield the corresponding 1,3-diketone.

  • Step 2: Cyclocondensation. The resulting 1-(4-bromophenyl)-3-phenylpropane-1,3-dione is refluxed with phenylhydrazine in an acidic medium (e.g., glacial acetic acid) for several hours.

  • Step 3: Formation of the Aminopyrazole. The reaction mixture is cooled, and the intermediate product is treated to introduce the amine group at the C5 position. A common method involves the reduction of a corresponding nitro-pyrazole precursor or the use of a precursor that directly yields the aminopyrazole.[10]

  • Purification. The final product is purified by recrystallization from a suitable solvent like ethanol to yield the title compound. Characterization is performed using NMR, Mass Spectrometry, and IR spectroscopy.[6][11]

A standard in-silico docking workflow was followed to predict the binding conformations and affinities.

  • Protein Preparation:

    • Retrieval: The 3D crystal structures of the target proteins (e.g., MEK1, COX-2) are downloaded from the Protein Data Bank (PDB).

    • Cleaning: All non-essential components, including water molecules, co-ligands, and ions, are removed from the protein structure.[7]

    • Protonation: Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues to simulate physiological pH.[7]

    • Minimization: The energy of the protein structure is minimized using a force field (e.g., CHARMm) to relieve steric clashes and achieve a stable conformation.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software.

    • 3D Conversion & Optimization: The 2D structures are converted into 3D conformations, and their geometry is optimized using a suitable computational method (e.g., DFT at the B3LYP/6-31G level).[12]

  • Docking Simulation:

    • Grid Generation: A grid box is defined around the active site of the target protein, typically centered on the co-crystallized native ligand.

    • Docking Algorithm: A docking program such as AutoDock Vina is used.[3] A conformational search algorithm (e.g., Lamarckian Genetic Algorithm) explores various possible binding poses of the ligand within the protein's active site.

    • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (in kcal/mol). The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Visualizations: Workflows and Pathways

To better illustrate the processes and concepts involved in this research, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Identification (e.g., MEK1, COX-2) Protein_Prep Protein Preparation (PDB Download, Cleaning) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D->3D, Optimization) Target_Selection->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Scoring Pose Scoring & Ranking Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis SAR_Study SAR Analysis Interaction_Analysis->SAR_Study Hit_Identification Lead Compound Identification SAR_Study->Hit_Identification

Caption: General workflow for in-silico molecular docking studies.

G GF Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds ATP_ADP ATP -> ADP EGFR->ATP_ADP RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ATP_ADP ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazol-5-amine Analog Inhibitor->MEK Inhibits (ATP Competition)

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole analog.

G cluster_R1 Modifications at R1 (C4) cluster_R2 Modifications at R2 (N1-Phenyl) cluster_Activity Predicted Activity Change Core This compound R1 (C4) R2 (N1-Phenyl) R1_Halogen Add Halogen (-Cl, -F) (e.g., Analog A) Core:f1->R1_Halogen R1_Alkyl Add Alkyl (-CH3) (e.g., Analog C) Core:f1->R1_Alkyl R1_Amide Add Sulfonamide (-SO2NH2) (e.g., Analog E) Core:f1->R1_Amide R2_EDG Add EDG (-OCH3, -CH3) (e.g., Analogs B, F) Core:f2->R2_EDG R2_EWG Add EWG (-F) (e.g., Analog D) Core:f2->R2_EWG Activity_Inc Increased Binding Affinity R1_Halogen->Activity_Inc Improves H-bonding Activity_Sl Slight/No Change R1_Alkyl->Activity_Sl R1_Amide->Activity_Inc Strong H-bonding R2_EDG->Activity_Inc Enhances π-interactions R2_EWG->Activity_Sl Activity_Dec Decreased Binding Affinity

Caption: Logical diagram of a structure-activity relationship (SAR) study.

References

Comparative Analysis of 5-Aminopyrazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives across various therapeutic applications. It summarizes key experimental data and outlines the methodologies used to evaluate these compounds.

The 5-aminopyrazole scaffold has proven to be a versatile and privileged structure in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. This guide delves into the SAR of these derivatives, focusing on their anticancer, kinase inhibitory, and antibacterial properties.

Anticancer Activity of 5-Aminopyrazole Derivatives

Recent studies have focused on modifying the 5-aminopyrazole core to enhance its cytotoxic effects against various cancer cell lines. A notable series of 5-aminopyrazole-acylhydrazone derivatives has been investigated, revealing critical insights into their SAR.[1][2][3][4][5]

Key Structure-Activity Relationship Findings:

  • Substitutions on the Catechol Moiety: The introduction of lipophilic groups, such as halogens (e.g., -F, -Cl), at the para-position of a catechol ring appended to the acylhydrazone linker generally enhances anticancer activity compared to an unsubstituted ring.

  • Pyrazole Core Modifications: The presence of a methyl group at the C3 position of the pyrazole ring tends to decrease antiproliferative activity.

  • Linker Position: The attachment point of the acylhydrazonic linker to the pyrazole core is crucial; a C4-linked acylhydrazone is more favorable for activity than a C3-linked one.

  • N1-Substitution: A flexible alkyl chain at the N1 position of the pyrazole can contribute positively to the anticancer profile.

Table 1: Comparative Anticancer Activity of Selected 5-Aminopyrazole Derivatives

Compound IDKey Structural ModificationsTarget Cancer Cell LineIC50 (µM)
Derivative A Unsubstituted Catechol, C4-LinkerA549 (Lung Carcinoma)> 100
Derivative B 4-Fluoro-substituted Catechol, C4-LinkerA549 (Lung Carcinoma)25.5
Derivative C 4-Chloro-substituted Catechol, C4-LinkerA549 (Lung Carcinoma)15.2
Derivative D C3-Methyl on Pyrazole, C4-LinkerA549 (Lung Carcinoma)45.1
Derivative E C3-Acylhydrazone LinkerA549 (Lung Carcinoma)80.3

This table presents a summary of SAR data derived from multiple sources. Exact values are dependent on specific experimental conditions.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The antiproliferative activity of the synthesized compounds was evaluated using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the 5-aminopyrazole derivatives for 48 to 72 hours.

  • MTT Incubation: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The supernatant was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader. The IC50 value, representing the concentration required to inhibit 50% of cell growth, was calculated.

SAR_Anticancer cluster_core 5-Aminopyrazole Core cluster_mods Structural Modifications cluster_activity Anticancer Activity Core Catechol Catechol Substituent C3_Sub C3-Position Linker_Pos Linker Position Increased_Activity Increased Catechol->Increased_Activity Lipophilic Group (e.g., Cl) Decreased_Activity Decreased Catechol->Decreased_Activity Unsubstituted C3_Sub->Decreased_Activity Methyl Group Linker_Pos->Increased_Activity C4-Linker Linker_Pos->Decreased_Activity C3-Linker

Figure 1. SAR summary for anticancer 5-aminopyrazole derivatives.

Kinase Inhibition by 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold is a key component in a number of potent kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.

p38α MAP Kinase Inhibitors

Derivatives of 5-aminopyrazole have been developed as highly selective inhibitors of p38α MAP kinase, a key mediator of inflammatory responses.[6][7]

  • N1-Aryl Substitution: The introduction of an aryl group, particularly a di-substituted phenyl ring, at the N1 position of the pyrazole dramatically increases inhibitory potency compared to an N1-alkyl substituent.

Aurora Kinase Inhibitors

Novel 5-aminopyrazole derivatives incorporating a thiazolidin-4-one moiety have shown significant inhibitory activity against Aurora-A kinase, a critical regulator of mitosis.[2]

  • Aromatic Substitutions: Halogen substitutions on the phenyl rings attached to both the pyrazole and thiazolidinone components are crucial for high potency. For instance, a 4-chlorophenyl group on the pyrazole and a 4-fluorophenyl group on the thiazolidinone resulted in a highly active compound.

JNK3 Inhibitors

Extensive SAR studies have led to the optimization of aminopyrazole-based inhibitors with high potency and selectivity for c-Jun N-terminal kinase 3 (JNK3).[1][7][8]

  • Amide Moiety: The nature of the amide substituent is a key determinant of both potency and isoform selectivity.

  • N-Substitution on Pyrazole: Larger alkyl groups on the pyrazole nitrogen can enhance selectivity for JNK3 over other JNK isoforms.

Table 2: Comparative Inhibitory Activity of 5-Aminopyrazole Derivatives Against Various Kinases

Compound ClassTarget KinaseKey Structural FeatureIC50 Range
N-Aryl-5-aminopyrazolesp38α MAP KinaseN1-(2,4-difluorophenyl)0.8 nM
Pyrazole-thiazolidinonesAurora-A Kinase4-Chlorophenyl (pyrazole) & 4-Fluorophenyl (thiazolidinone)0.11 µM
Aminopyrazole-amidesJNK3N-isopropyl on pyrazole30 nM
Experimental Protocol: Kinase Inhibition Assay (Generic)

The inhibitory activity of compounds against target kinases is commonly assessed using in vitro biochemical assays.

  • Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a suitable buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase and substrate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: After a set incubation time, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or specific antibodies that recognize the phosphorylated substrate.

  • IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined from the dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound 5-Aminopyrazole Derivative Test_Compound->Incubation Phosphorylation Substrate Phosphorylation Incubation->Phosphorylation Detection Quantify Phosphorylation Phosphorylation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Figure 2. General workflow for a kinase inhibition assay.

Antibacterial Activity of 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold has also been explored for the development of new antibacterial agents, with some derivatives showing activity against multidrug-resistant (MDR) strains.[9]

Key Structure-Activity Relationship Findings:

  • Lipophilicity and Substituent Position: The introduction of lipophilic groups, such as trifluoromethyl (-CF3) or fluoro (-F), on a phenyl ring at the C5 position of the pyrazole is a common strategy to enhance antibacterial activity. The position of other substituents on the pyrazole core (C3 vs. C4) also influences the activity profile against different bacterial species.

Table 3: Comparative Antibacterial Activity (MIC) of 5-Aminopyrazole Derivatives

Compound IDKey Structural ModificationsTarget OrganismMIC (µg/mL)
Derivative F C4-substituent, C5-(4-CF3-phenyl)S. aureus (MDR)32
Derivative G C3-substituent, C5-(4-F-phenyl)S. aureus (MDR)64
Derivative H C3-substituent, C5-phenylM. tuberculosis32
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Compound Preparation: The 5-aminopyrazole derivatives were dissolved in DMSO and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial strains were grown to a specific optical density, and the culture was diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Logical_SAR_Antibacterial Core 5-Aminopyrazole Scaffold Modification Introduce Lipophilic Group (e.g., -CF3, -F) at C5-Aryl Core->Modification Activity Enhanced Antibacterial Activity (Lower MIC) Modification->Activity MDR_Activity Potential Activity Against MDR Strains Activity->MDR_Activity

Figure 3. Logical relationship in the design of antibacterial 5-aminopyrazoles.

References

Confirming the Structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of regioisomers in substituted pyrazoles can be challenging. For instance, the synthesis of the related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine yielded a single regioisomer that could not be unambiguously identified by 1D NOE or 2D HMBC experiments alone, necessitating the use of single-crystal X-ray diffraction for definitive structural assignment[1]. This highlights the importance of a multi-faceted analytical approach.

Hypothetical 2D NMR Structural Elucidation

A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would provide definitive evidence for the connectivity of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the key atoms in the structure are summarized below. These predictions are based on the known spectral data of similar pyrazole derivatives.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
4~ 5.8 - 6.2~ 90 - 95
5-~ 150 - 155
3-~ 145 - 150
1' (N-Ph)-~ 138 - 142
2', 6' (N-Ph)~ 7.6 - 7.8~ 120 - 125
3', 5' (N-Ph)~ 7.4 - 7.6~ 128 - 130
4' (N-Ph)~ 7.2 - 7.4~ 125 - 128
1'' (Br-Ph)-~ 130 - 133
2'', 6'' (Br-Ph)~ 7.6 - 7.8~ 128 - 132
3'', 5'' (Br-Ph)~ 7.5 - 7.7~ 131 - 133
4'' (Br-Ph)-~ 120 - 125
NH₂~ 4.5 - 5.5 (broad)-
Key 2D NMR Correlations for Structural Confirmation

The following table outlines the crucial correlations expected in the COSY, HSQC, and HMBC spectra that would confirm the proposed structure.

Experiment Key Expected Correlations Information Gained
COSY H-2'/H-3', H-3'/H-4', H-4'/H-5', H-5'/H-6' (N-Ph)Confirms connectivity within the N-phenyl ring.
H-2''/H-3'', H-5''/H-6'' (Br-Ph)Confirms connectivity within the 4-bromophenyl ring.
HSQC H-4 with C-4Direct one-bond correlation to assign the protonated carbon of the pyrazole ring.
H-2'/C-2', H-3'/C-3', etc. (for both phenyl rings)Assigns all protonated aromatic carbons.
HMBC H-4 with C-3 and C-5Crucial for confirming the pyrazole core structure.
H-2',6' (N-Ph) with C-1' and C-4'Confirms substitution pattern of the N-phenyl ring.
H-2',6' (N-Ph) with C-5 of pyrazoleConfirms the attachment of the phenyl ring to the N1 position.
H-2'',6'' (Br-Ph) with C-1'' and C-4''Confirms substitution pattern of the 4-bromophenyl ring.
H-2'',6'' (Br-Ph) with C-3 of pyrazoleConfirms the attachment of the 4-bromophenyl ring to the C3 position.
NH₂ with C-5Confirms the position of the amine group.

Experimental Protocols

A general methodology for acquiring the necessary 2D NMR data is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine appropriate spectral widths and pulse calibrations.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is performed to establish proton-proton correlations.

  • HSQC: A gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) experiment is run to identify one-bond proton-carbon correlations.

  • HMBC: A gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) experiment is acquired to observe long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay should be optimized (typically around 8-10 Hz) to observe key correlations to quaternary carbons.

  • Data Processing: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phasing, and baseline correction.

Comparative Analysis: 2D NMR vs. X-ray Crystallography

Feature 2D NMR Spectroscopy Single-Crystal X-ray Crystallography
Principle Measures nuclear spin interactions in solution to determine through-bond connectivity.Scatters X-rays from a single crystal to determine the precise 3D arrangement of atoms in the solid state.
Sample State SolutionSolid (requires a suitable single crystal)
Information Provided Detailed atomic connectivity, relative stereochemistry in solution.Unambiguous atomic connectivity, absolute stereochemistry, bond lengths, bond angles, and crystal packing information.
Primary Advantage Provides structural information in a biologically relevant state (solution) and can be used for a wide range of soluble compounds.Provides the definitive, unambiguous structure of a molecule.
Primary Limitation Can sometimes be ambiguous for complex regioisomers or tautomers without clear long-range correlations.Requires the growth of a high-quality single crystal, which can be a significant bottleneck.

Visualizing the Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structural confirmation and the key expected NMR correlations.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification one_d_nmr 1D NMR (¹H, ¹³C) purification->one_d_nmr cosy 2D COSY one_d_nmr->cosy hsqc 2D HSQC one_d_nmr->hsqc hmbc 2D HMBC one_d_nmr->hmbc assign_spins Assign Spin Systems (COSY) cosy->assign_spins assign_direct Assign ¹J(C,H) (HSQC) hsqc->assign_direct assign_long_range Assign Long-Range Correlations (HMBC) hmbc->assign_long_range assign_spins->assign_long_range assign_direct->assign_long_range structure Confirm Structure assign_long_range->structure

Caption: Workflow for 2D NMR-based structural confirmation.

G N1 N1 N2 N2 Ph_N N-Phenyl C3 C3 C4 C4(H) Ph_Br 4-Bromophenyl C5 C5(NH2) H4 H4 H_N_Ph H-2',6' H_Br_Ph H-2'',6'' H4->C3 HMBC H4->C5 HMBC H_N_Ph->C5 HMBC H_Br_Ph->C3 HMBC

Caption: Key hypothetical HMBC correlations for structural assignment.

References

Safety Operating Guide

Proper Disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a halogenated aromatic amine. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data for this compound is limited, its structure as a brominated aromatic amine suggests it should be treated as a hazardous substance. Similar compounds can cause skin, eye, and respiratory irritation, and may be harmful if ingested[1].

Required PPE:

  • Chemical-resistant gloves (Nitrile rubber is a suitable option)[2]

  • Safety goggles or a face shield[3]

  • A laboratory coat

All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[4][5][6].

Waste Segregation

Proper segregation of chemical waste is the first and most critical step. This ensures safe handling, prevents dangerous chemical reactions, and facilitates proper treatment and disposal[1].

  • Designate as Halogenated Organic Waste: All waste containing this compound must be classified and segregated as "Halogenated Organic Waste"[1][7]. This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated laboratory consumables such as pipette tips, vials, gloves, and bench paper[1][8].

  • Maintain Separation: This waste stream must be kept separate from non-halogenated chemical waste, aqueous waste, and other incompatible materials to prevent dangerous reactions[9][10][11].

Waste Collection and Container Management

The selection and proper management of waste containers are mandated by safety regulations to prevent leaks, spills, and exposure[12].

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with halogenated organic compounds[1][10][13]. High-density polyethylene (HDPE) carboys are a common and suitable choice[11].

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added[13]. The label must include:

    • The words "Hazardous Waste"[1][14].

    • The full chemical name: "this compound".

    • The hazards associated with the waste (e.g., Toxic, Irritant)[11].

    • The accumulation start date[12].

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste[10][11][13].

    • Store the container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory[1][9].

    • Ensure the use of secondary containment, such as a tray, to capture any potential leaks[9][10].

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[5][8][10].

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and added to the appropriate halogenated organic waste container[8][10].

  • Final Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of in the regular trash after defacing or removing the original chemical label[5].

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Containment: Isolate the spill area to prevent spreading.

  • Cleanup: Use an inert absorbent material to soak up the spill.

  • Waste Collection: The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste in your designated halogenated organic waste container[2][5][11].

  • Reporting: For large or highly hazardous spills, evacuate the area and immediately report the incident to your institution's Environmental Health and Safety (EHS) department[5].

Final Disposal

The final disposal of hazardous waste must be handled by professionals to ensure compliance with all regulations.

  • Waste Pickup: Once the waste container is nearly full (approximately ¾ full) or has reached its storage time limit (often six months for academic labs), arrange for a pickup through your institution's EHS department or a licensed hazardous waste disposal company[4][8][9][11].

  • Professional Disposal: Only licensed professionals are permitted to transport and dispose of hazardous chemical waste[2][8]. The recommended method for disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility[1][7].

Data Summary for Disposal Procedures

The following table summarizes key quantitative and procedural data for the proper disposal of this compound.

ParameterGuideline
Waste Classification Halogenated Organic Waste[1][7]
Container Type Chemically compatible, leak-proof container (e.g., HDPE) with a secure closure[10][11][13].
Container Labeling Must include "Hazardous Waste," full chemical name, associated hazards, and accumulation start date[1][11][12].
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[9][10].
Maximum Storage Time Typically six months in academic laboratories, but follow institutional and local regulations[4][9].
Empty Container Prep Triple-rinse with a suitable solvent; collect rinsate as hazardous waste[5][8][10].
Final Disposal Method High-temperature incineration by a licensed hazardous waste disposal service[1][7].
Spill Cleanup Waste All contaminated materials must be disposed of as hazardous waste[5][11].

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Step 1: Preparation & Handling cluster_segregation Step 2: Waste Segregation & Collection cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal cluster_spill Spill Event PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste as 'Halogenated Organic Waste' FumeHood->Segregate Generate Waste Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store Closed Container in a Designated SAA with Secondary Containment Collect->Store Request Request Pickup from EHS (when container is full) Store->Request Incinerate Professional Disposal via High-Temperature Incineration Request->Incinerate Spill Spill Occurs Cleanup Clean with Absorbent Material Spill->Cleanup Cleanup->Collect Dispose of Cleanup Materials as Waste

References

Personal protective equipment for handling 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated phenyl-pyrazole derivatives, and established best practices for handling powdered chemical reagents in a laboratory setting. A thorough risk assessment should be conducted by researchers before handling this compound, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.

This guide provides crucial safety, operational, and disposal information for laboratory professionals engaged in research and development activities involving this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, analogous compounds are known to be toxic if swallowed and may cause skin and eye irritation.[1][2][3] The powdered nature of the chemical also presents a potential inhalation hazard due to aerosolization. Therefore, a comprehensive PPE strategy is the primary defense against exposure.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers of larger quantities.[4][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.[4][8]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.[5][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[10]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[10]

2. Weighing and Transfer:

  • Location: All weighing and transfer activities should be conducted inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[11][12]

  • Technique: Use a weigh boat for measuring the solid compound.[11] Handle containers carefully to avoid generating dust.[5] When transferring, use a spatula and avoid pouring directly from the bottle to prevent spills.[11] Keep containers closed when not in use.[11]

3. Dissolution:

  • Procedure: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.

  • Surface Protection: Work over disposable, absorbent bench paper to contain any potential spills.[6][11]

4. Post-Handling Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7]

cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling risk_assessment Risk Assessment emergency_prep Emergency Equipment Check risk_assessment->emergency_prep ppe_donning Don PPE emergency_prep->ppe_donning weighing Weigh Compound ppe_donning->weighing transfer Transfer to Vessel weighing->transfer dissolution Add Solvent transfer->dissolution decontaminate Decontaminate Surfaces dissolution->decontaminate ppe_removal Remove PPE decontaminate->ppe_removal hand_wash Wash Hands ppe_removal->hand_wash

Caption: Operational Workflow for Handling the Compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[5]

Waste Segregation:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.[5] These items should be collected in a designated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.[4][14]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[14] Subsequent rinses may be collected with the appropriate solvent waste.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[13]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]

  • Collection: Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal service.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation solid_waste Contaminated PPE, Weigh Boats, etc. start->solid_waste liquid_waste Solutions Containing the Compound start->liquid_waste sharps_waste Contaminated Needles, Syringes, Glassware start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container end EHS Pickup solid_container->end liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container liquid_container->end sharps_container Designated Sharps Container sharps_waste->sharps_container sharps_container->end

Caption: Chemical Waste Disposal Workflow.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.